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  • Product: 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid
  • CAS: 52804-08-7

Core Science & Biosynthesis

Foundational

The Lipophilic Bullet in Nuclear Receptor Modulation: A Technical Guide to 2-[4-(Adamantan-1-yl)phenoxy]propanoic Acid

Executive Summary In the landscape of modern medicinal chemistry, the strategic fusion of rigid, bulky hydrocarbons with polar recognition motifs is a proven paradigm for optimizing both pharmacodynamics and pharmacokine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic fusion of rigid, bulky hydrocarbons with polar recognition motifs is a proven paradigm for optimizing both pharmacodynamics and pharmacokinetics. 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid (CAS: 52804-08-7) exemplifies this design philosophy. By coupling the highly lipophilic adamantane cage with a phenoxypropanoic acid headgroup, this molecule serves as a versatile building block and a potent structural template for nuclear receptor modulators, particularly Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoic Acid Receptors (RARs).

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic rationale, and validated synthetic and analytical workflows, designed for researchers and drug development professionals.

Structural and Physicochemical Profiling

The therapeutic potential of a compound is fundamentally dictated by its physicochemical properties. The data summarized below highlights the molecule's balance between high lipophilicity (driven by the adamantyl group) and polar surface area (provided by the carboxylic acid).

PropertyValue
Chemical Name 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid
CAS Registry Number 1[1]
Molecular Formula C₁₉H₂₄O₃[1]
Molecular Weight 300.39 g/mol [1]
Topological Polar Surface Area (TPSA) 46.53 Ų[1]
Calculated LogP 4.0063[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 4[1]

Data Source: Computational chemistry profiling for CAS 52804-08-7[1].

Mechanistic Implications in Medicinal Chemistry

The architecture of 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid represents a masterclass in rational drug design, merging a hydrophobic anchor with a polar recognition motif.

The adamantane cage, widely revered in medicinal chemistry as the 2, provides exceptional metabolic stability and rigid three-dimensional bulk[2]. Unlike linear alkyl chains, which are highly susceptible to cytochrome P450-mediated ω -oxidation, the tricyclic adamantane core resists degradation while maximizing hydrophobic contacts within the deep ligand-binding pockets of nuclear receptors.

Conversely, the3 moiety serves as a bioisostere for endogenous fatty acids, a structural hallmark of 4[3][4]. The carboxylate headgroup acts as a critical hydrogen-bond acceptor, anchoring the molecule to polar residues (e.g., Tyrosine and Histidine) within the activation function-2 (AF-2) helix network, thereby stabilizing the active receptor conformation.

Pharmacophore Adamantyl Adamantan-1-yl Group (Lipophilic Anchor) Phenoxy Phenoxy Core (Rigid Linker) Adamantyl->Phenoxy C-C Bond Target Nuclear Receptor LBD (e.g., PPAR/RAR) Adamantyl->Target Hydrophobic Interaction Propanoic Propanoic Acid (Polar Headgroup) Phenoxy->Propanoic Ether Linkage Propanoic->Target H-Bonding (Tyr/His residues)

Pharmacophore model of 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid binding to a receptor.

Synthetic Methodologies: A Self-Validating Workflow

To ensure high yield and purity, the synthesis of 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid relies on a robust three-step protocol. Each step is designed with explicit chemical causality to prevent side reactions.

Phase 1: Friedel-Crafts Alkylation
  • Charge a flame-dried round-bottom flask with phenol (1.0 eq) and 1-bromoadamantane (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a Lewis acid catalyst (e.g., AlCl₃, 0.1 eq) portion-wise at 0°C under an inert argon atmosphere.

  • Causality Note: The bulky adamantyl carbocation exclusively attacks the para position of the phenol due to severe steric hindrance at the ortho positions, ensuring high regioselectivity without the need for complex protecting group strategies.

  • Stir the mixture at room temperature for 4 hours, quench with 1M HCl, extract with DCM, and purify via recrystallization to yield 4-(adamantan-1-yl)phenol.

Phase 2: Williamson Ether Synthesis
  • Dissolve 4-(adamantan-1-yl)phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and stir for 30 minutes to generate the phenoxide anion.

  • Causality Note: DMF, a polar aprotic solvent, selectively solvates the potassium cation, leaving the phenoxide "naked" and highly nucleophilic. This dramatically accelerates the Sₙ2 displacement of the bromide.

  • Dropwise add ethyl 2-bromopropanoate (1.2 eq) and heat the mixture to 60°C for 6 hours.

  • Cool, dilute with water, extract with ethyl acetate, and concentrate to obtain ethyl 2-[4-(adamantan-1-yl)phenoxy]propanoate.

Phase 3: Saponification
  • Dissolve the ester intermediate in a 3:1:1 mixture of THF:MeOH:H₂O.

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

  • Causality Note: The mixed solvent system is critical. The lipophilic adamantyl ester remains fully solubilized by the organic components, while the aqueous phase provides the necessary hydroxide nucleophile, enabling rapid saponification at room temperature to prevent epimerization at the chiral α -carbon.

  • Stir at room temperature for 12 hours. Acidify to pH ~2 using 1M HCl.

  • Extract the precipitated product with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the final product.

Synthesis Step1 1. Friedel-Crafts Alkylation Phenol + 1-Bromoadamantane Int1 Intermediate: 4-(Adamantan-1-yl)phenol Step1->Int1 Step2 2. Williamson Ether Synthesis + Ethyl 2-bromopropanoate & K2CO3 Int1->Step2 Int2 Intermediate: Ethyl 2-[4-(adamantan-1-yl)phenoxy]propanoate Step2->Int2 Step3 3. Saponification LiOH / THF / H2O Int2->Step3 Product Final Product: 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid Step3->Product

Three-step synthetic workflow for 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid.

Analytical & Validation Workflows

To validate the synthesized compound's biological efficacy as a nuclear receptor modulator, a self-validating TR-FRET Coregulator Recruitment Assay is employed. This assay proves that the chemical synthesis successfully yielded a biologically active conformation.

Protocol:

  • Reagent Preparation: Prepare a master mix containing GST-tagged PPAR Ligand Binding Domain (LBD), terbium-labeled anti-GST antibody (FRET donor), and a fluorescein-labeled coactivator peptide (e.g., PGC-1α) (FRET acceptor) in assay buffer.

  • Compound Dispensing: Serially dilute 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid in DMSO and transfer 100 nL of each concentration to a 384-well plate.

  • Incubation: Add 10 μL of the master mix to each well. Incubate in the dark at room temperature for 2 hours.

  • Causality Note: Agonist binding induces a conformational shift that stabilizes the AF-2 helix of the LBD. This structural rigidification creates a high-affinity binding surface for the coactivator peptide. The resulting proximity of the terbium donor to the fluorescein acceptor generates a measurable FRET signal, directly correlating chemical binding with functional receptor activation.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm). Calculate the emission ratio (520/495) to quantify the binding affinity (EC₅₀).

References

  • 2-[4-(adamantan-1-yl)phenoxy]propanoic acid | ChemScene - ChemScene. 1

  • (5S,7R)-1-bromo-3-methyladamantane | Benchchem - BenchChem. 2

  • CAS 940-31-8: DL-2-Phenoxypropionic acid - CymitQuimica.3

  • Beyond the Canonical Endocannabinoid System. A Screening of PPAR Ligands as FAAH Inhibitors - PubMed Central (PMC). 4

Sources

Exploratory

2-[4-(Adamantan-1-yl)phenoxy]propanoic Acid: A Comprehensive Review of Potential Bioactivities

Introduction: The Adamantane Scaffold - A Cornerstone of Modern Medicinal Chemistry The adamantane moiety, a rigid, lipophilic, tricyclic alkane, has emerged as a privileged scaffold in drug discovery.[1][2] Its unique t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Adamantane Scaffold - A Cornerstone of Modern Medicinal Chemistry

The adamantane moiety, a rigid, lipophilic, tricyclic alkane, has emerged as a privileged scaffold in drug discovery.[1][2] Its unique three-dimensional structure and physicochemical properties have been successfully leveraged to develop a diverse array of therapeutic agents with a broad spectrum of biological activities.[2][3] From the early antiviral drugs amantadine and rimantadine to the neuroprotective agent memantine and modern antidiabetic drugs like vildagliptin and saxagliptin, the adamantane cage has consistently demonstrated its value in enhancing the efficacy and pharmacokinetic profiles of bioactive molecules.[1][2][4] This technical guide provides an in-depth exploration of the potential bioactivities of a specific adamantane derivative, 2-[4-(adamantan-1-yl)phenoxy]propanoic acid, by examining its structural features and drawing parallels with well-established classes of therapeutic agents.

Part 1: Synthesis and Physicochemical Characteristics

2-[4-(Adamantan-1-yl)phenoxy]propanoic acid is a molecule that combines the bulky, lipophilic adamantane group with a phenoxypropanoic acid moiety.

Chemical Structure:

  • IUPAC Name: 2-[4-(1-adamantyl)phenoxy]propanoic acid[5][6]

  • CAS Number: 52804-08-7[7]

  • Molecular Formula: C19H24O3[6][7]

  • Molecular Weight: 300.39 g/mol [7]

A plausible synthetic route for 2-[4-(adamantan-1-yl)phenoxy]propanoic acid can be adapted from established methods for synthesizing similar phenoxypropanoic acids.[8][9]

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol outlines a two-step synthesis starting from 4-(adamantan-1-yl)phenol and ethyl 2-bromopropanoate.

Step 1: Synthesis of Ethyl 2-[4-(adamantan-1-yl)phenoxy]propanoate

  • To a solution of 4-(adamantan-1-yl)phenol (1 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add potassium carbonate (K2CO3) (1.5 eq) as a base.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain ethyl 2-[4-(adamantan-1-yl)phenoxy]propanoate.

Step 2: Hydrolysis to 2-[4-(adamantan-1-yl)phenoxy]propanoic acid

  • Dissolve the purified ethyl 2-[4-(adamantan-1-yl)phenoxy]propanoate (1 eq) in a mixture of ethanol and water.

  • Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2 eq).

  • Heat the mixture to reflux and monitor the hydrolysis of the ester by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to a pH of approximately 2-3 with a dilute solution of hydrochloric acid (HCl).

  • The desired product, 2-[4-(adamantan-1-yl)phenoxy]propanoic acid, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis 4-(adamantan-1-yl)phenol 4-(adamantan-1-yl)phenol Reaction1 Etherification 4-(adamantan-1-yl)phenol->Reaction1 Ethyl 2-bromopropanoate Ethyl 2-bromopropanoate Ethyl 2-bromopropanoate->Reaction1 K2CO3 K2CO3 K2CO3->Reaction1 Base Ethyl 2-[4-(adamantan-1-yl)phenoxy]propanoate Ethyl 2-[4-(adamantan-1-yl)phenoxy]propanoate Reaction1->Ethyl 2-[4-(adamantan-1-yl)phenoxy]propanoate Reaction2 Hydrolysis Ethyl 2-[4-(adamantan-1-yl)phenoxy]propanoate->Reaction2 NaOH NaOH NaOH->Reaction2 Base 2-[4-(adamantan-1-yl)phenoxy]propanoic_acid 2-[4-(adamantan-1-yl)phenoxy]propanoic acid Reaction2->2-[4-(adamantan-1-yl)phenoxy]propanoic_acid

Caption: Proposed two-step synthesis of 2-[4-(adamantan-1-yl)phenoxy]propanoic acid.

Part 2: Postulated Bioactivities and Potential Mechanisms of Action

While specific biological data for 2-[4-(adamantan-1-yl)phenoxy]propanoic acid is scarce in the public domain, its structural motifs suggest several promising avenues for therapeutic application.

Anti-inflammatory Activity

The presence of the 2-phenoxypropanoic acid scaffold is a strong indicator of potential anti-inflammatory properties. This core structure is shared by a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens," which includes well-known drugs like ibuprofen and naproxen.[10] The primary mechanism of action for these drugs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent inflammatory mediators.[11] It is therefore highly probable that 2-[4-(adamantan-1-yl)phenoxy]propanoic acid exhibits similar COX-inhibitory activity. The bulky adamantane group may also influence the binding affinity and selectivity towards COX-1 and COX-2 isoforms.

Antitrypanosomal Potential

Recent research has highlighted the potential of adamantane derivatives in combating neglected tropical diseases. A study on 2-(4-(adamantan-1-yl)phenoxy)-N-hydroxyacetamide, a structurally related compound, demonstrated interesting activity against Trypanosoma species, the causative agents of Chagas disease and African sleeping sickness.[12][13] The lipophilic adamantane moiety is thought to enhance the compound's ability to penetrate the parasitic cell membrane, leading to disruption of essential cellular processes.

Antiviral Activity

The adamantane scaffold is historically significant in antiviral drug discovery. Amantadine and rimantadine were among the first effective antiviral drugs against influenza A virus, acting by blocking the M2 proton channel and inhibiting viral uncoating.[2][14] While resistance has emerged, the adamantane core remains a valuable starting point for the design of new antiviral agents.[15] It is conceivable that 2-[4-(adamantan-1-yl)phenoxy]propanoic acid or its derivatives could exhibit activity against various enveloped viruses.

Metabolic and Anticancer Applications

The incorporation of adamantane in antidiabetic medications suggests a role in metabolic regulation.[1] Furthermore, the lipophilicity imparted by the adamantane group is a desirable characteristic for anticancer drugs, as it can facilitate crossing of cell membranes to reach intracellular targets.[2] Several studies have reported antiproliferative activity for various adamantane derivatives.[13]

Part 3: Experimental Workflows for Bioactivity Assessment

To validate the postulated bioactivities of 2-[4-(adamantan-1-yl)phenoxy]propanoic acid, a series of well-defined in vitro and in vivo assays are recommended.

Cyclooxygenase (COX) Inhibition Assay

This assay will determine the inhibitory activity of the compound against COX-1 and COX-2 enzymes.

Protocol:

  • Prepare a stock solution of 2-[4-(adamantan-1-yl)phenoxy]propanoic acid in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the appropriate buffer, heme, and either ovine COX-1 or human recombinant COX-2 enzyme.

  • Add various concentrations of the test compound or a known inhibitor (e.g., ibuprofen, celecoxib) to the wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubate for a further 2 minutes at 37°C.

  • Stop the reaction by adding a solution of hydrochloric acid.

  • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial enzyme immunoassay (EIA) kit.

  • Calculate the IC50 values for both COX-1 and COX-2 inhibition.

G cluster_workflow COX Inhibition Assay Workflow Start Prepare Reagents Add_Enzyme Add COX-1 or COX-2 Enzyme Start->Add_Enzyme Add_Compound Add Test Compound/Inhibitor Add_Enzyme->Add_Compound Incubate1 Incubate (15 min, 37°C) Add_Compound->Incubate1 Add_Substrate Add Arachidonic Acid Incubate1->Add_Substrate Incubate2 Incubate (2 min, 37°C) Add_Substrate->Incubate2 Stop_Reaction Stop Reaction (HCl) Incubate2->Stop_Reaction Quantify_PGE2 Quantify PGE2 (EIA) Stop_Reaction->Quantify_PGE2 Calculate_IC50 Calculate IC50 Quantify_PGE2->Calculate_IC50

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 2-[4-(Adamantan-1-yl)phenoxy]propanoic Acid: A Comprehensive Application Note

Introduction and Chemical Context 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid (CAS: 52804-08-7) is a specialized synthetic building block that merges a highly lipophilic adamantane moiety with a phenoxypropanoic acid cor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

2-[4-(Adamantan-1-yl)phenoxy]propanoic acid (CAS: 52804-08-7) is a specialized synthetic building block that merges a highly lipophilic adamantane moiety with a phenoxypropanoic acid core. The aryloxypropanoic acid scaffold is a classic pharmacophore, historically utilized in the development of peroxisome proliferator-activated receptor (PPAR) modulators and various herbicidal compounds[1]. The incorporation of the bulky adamantyl group significantly enhances the molecule's lipophilicity (LogP ≈ 4.01) and metabolic stability, while maintaining a low Topological Polar Surface Area (TPSA of 46.53 Ų)[2].

This application note provides a field-proven, highly scalable two-step synthetic protocol designed for researchers and drug development professionals.

Synthetic Strategy & Mechanistic Rationale

While Mitsunobu etherification is an option for synthesizing aryloxy ethers, it is often plagued by difficult-to-remove triphenylphosphine oxide byproducts. Therefore, the most reliable and scalable method for synthesizing this target is a classical Williamson Ether Synthesis followed by Ester Saponification [1][3].

  • Step 1 (Alkylation): 4-(Adamantan-1-yl)phenol[4] is reacted with ethyl 2-bromopropanoate. Potassium carbonate (K₂CO₃) is selected as the base in N,N-Dimethylformamide (DMF). Causality: K₂CO₃ is a mild base, perfectly suited to deprotonate the phenol (pKa ~10) without inducing the competitive E2 elimination of the secondary alkyl halide that stronger bases (like NaH) might trigger. DMF, a polar aprotic solvent, minimizes ion pairing, thereby maximizing the nucleophilicity of the phenoxide anion.

  • Step 2 (Saponification): The resulting ester is hydrolyzed using Lithium Hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water mixture. Causality: The adamantyl group renders the intermediate highly hydrophobic. THF is required to keep the bulky ester in solution, while water solubilizes the LiOH. LiOH is preferred over NaOH/KOH as it provides milder conditions, preventing potential side reactions. Subsequent acidification protonates the carboxylate, driving the precipitation of the highly lipophilic final product, effectively self-purifying the compound without the need for column chromatography.

Synthetic Workflow

Synthesis SM 4-(Adamantan-1-yl)phenol + Ethyl 2-bromopropanoate Step1 Step 1: Alkylation K2CO3, DMF, 80°C SM->Step1 Int Intermediate: Ethyl 2-[4-(adamantan-1-yl)phenoxy]propanoate Step1->Int Williamson Ether Synthesis Step2 Step 2: Saponification LiOH, THF/H2O, RT Int->Step2 Step3 Step 3: Acidification 1M HCl (pH 2-3) Step2->Step3 Prod Target Product: 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid Step3->Prod Precipitation & Filtration

Two-step synthetic workflow for 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid.

Quantitative Data & Reagent Tables

Table 1: Reagent Quantities for Step 1 (10 mmol Scale)

Reagent MW ( g/mol ) Equivalents Mass/Vol Role
4-(Adamantan-1-yl)phenol 228.33 1.0 2.28 g Starting Material
Ethyl 2-bromopropanoate 181.03 1.2 1.55 mL Alkylating Agent
K₂CO₃ (anhydrous) 138.20 2.0 2.76 g Base

| DMF (anhydrous) | 73.09 | - | 50 mL | Solvent |

Table 2: Reagent Quantities for Step 2 (10 mmol Scale)

Reagent MW ( g/mol ) Equivalents Mass/Vol Role
Ethyl 2-[4-(adamantan-1-yl)...] 328.45 1.0 ~3.28 g (crude) Intermediate
LiOH·H₂O 41.96 3.0 1.26 g Hydrolyzing Agent
THF / H₂O (3:1) - - 66 mL Biphasic Solvent

| 1M HCl | 36.46 | Excess | To pH 2-3 | Acidifying Agent |

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-[4-(adamantan-1-yl)phenoxy]propanoate
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.28 g of 4-(Adamantan-1-yl)phenol in 50 mL of anhydrous DMF.

  • Deprotonation: Add 2.76 g of finely powdered, anhydrous K₂CO₃. Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation.

  • Alkylation: Dropwise, add 1.55 mL of ethyl 2-bromopropanoate via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C under an inert atmosphere (N₂ or Argon) for 8–12 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (4:1). The reaction is complete when the starting phenol spot is entirely consumed and replaced by a higher Rf (less polar) spot corresponding to the ester.

  • Workup: Cool the mixture to room temperature. Quench by pouring the mixture into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to effectively partition and remove residual DMF, followed by a final brine wash (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester is typically >90% pure and can be carried directly into Step 2.

Step 2: Saponification to 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid
  • Dissolution: Dissolve the crude intermediate (~3.28 g) in 66 mL of a 3:1 mixture of THF and distilled water.

  • Hydrolysis: Add 1.26 g of LiOH·H₂O in one portion. Stir the biphasic mixture vigorously at room temperature for 4–6 hours.

  • In-Process Control: Monitor via TLC (Hexanes:EtOAc, 4:1). The ester spot should completely disappear, replaced by a baseline spot (the lithium carboxylate salt).

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the THF. Crucial: Do not evaporate to total dryness; the aqueous layer must remain to hold the lithium salt in solution.

  • Acidification & Precipitation: Dilute the remaining aqueous residue with 20 mL of water and cool to 0 °C in an ice bath. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 2–3. A thick white precipitate will form immediately. Causality: The target acid is highly lipophilic and completely insoluble in acidic aqueous media, allowing for rapid precipitation.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water to remove inorganic lithium and chloride salts.

  • Drying: Dry the solid in a vacuum oven at 45 °C overnight to afford the pure 2-[4-(adamantan-1-yl)phenoxy]propanoic acid as a white to off-white solid.

Analytical Characterization (Validation Metrics)

To verify the structural integrity of the synthesized compound, the following analytical signatures should be observed:

  • Mass Spectrometry (LC-MS): Expected [M-H]⁻ m/z = 299.1 (Negative ion mode).

  • ¹H NMR (CDCl₃, 400 MHz):

    • Adamantyl protons: Broad multiplets between 1.70–2.10 ppm (15H).

    • Propanoic acid backbone: A distinct methyl doublet at ~1.65 ppm (3H, J = 6.8 Hz) and a methine quartet at ~4.80 ppm (1H, J = 6.8 Hz).

    • Aromatic protons: Two distinct doublets characteristic of a para-substituted benzene ring around 6.85 ppm and 7.30 ppm (4H).

Safety and Handling Precautions

  • N,N-Dimethylformamide (DMF): Known hepatotoxin and teratogen. All operations involving DMF must be conducted inside a certified chemical fume hood.

  • Ethyl 2-bromopropanoate: A potent alkylating agent and lachrymator. Avoid inhalation and skin contact. Use appropriate PPE including nitrile gloves, a lab coat, and safety goggles.

References

  • Nottingham ePrints. "Novel fenofibrate derivatives as cannabinoid receptor ligands - Williamson Ether Synthesis." Available at:[Link]

Sources

Application

Preparation of 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid stock solutions

Application Note: Preparation and Formulation of 2-[4-(Adamantan-1-yl)phenoxy]propanoic Acid Stock Solutions Executive Summary 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid (CAS: 52804-08-7) is a specialized structural mot...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Formulation of 2-[4-(Adamantan-1-yl)phenoxy]propanoic Acid Stock Solutions

Executive Summary

2-[4-(Adamantan-1-yl)phenoxy]propanoic acid (CAS: 52804-08-7) is a specialized structural motif and organic building block[1]. It is prominently featured in the development of targeted therapeutics, including its role as a precursor for malate dehydrogenase (MDH1/MDH2) inhibitors utilized in cancer metabolism research[2]. Due to the extreme steric bulk and hydrophobicity of the adamantane cage, researchers frequently encounter severe solubility bottlenecks ("solvent crash") during biological assay preparation. This application note provides a causality-driven, self-validating protocol for formulating stable stock solutions and aqueous working dilutions.

Physicochemical Profiling & The Causality of Solubility

Successful formulation requires understanding the opposing forces within this molecule's architecture:

  • The Adamantane Cage (Hydrophobic Driver): The bulky, highly ordered tricyclic adamantane group dominates the molecule's physicochemical profile, driving the LogP to approximately 4.0[1]. This extreme lipophilicity means the compound will rapidly aggregate and precipitate in aqueous environments due to the hydrophobic effect.

  • The Propanoic Acid Moiety (Ionizable Anchor): The carboxylic acid provides a weak acidic center (pKa ~4.5). While the neutral species is highly insoluble in water, adjusting the environmental pH above 7.0 forces deprotonation. However, the resulting carboxylate salt is still heavily weighed down by the adamantane group, meaning pH adjustment alone is insufficient for aqueous solubility without a carrier solvent or surfactant.

The "Solvent Crash" Phenomenon: When a high-concentration DMSO stock of this compound is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the water. The adamantyl groups, suddenly stripped of their organic solvation shell, instantly nucleate and form micro-precipitates. To prevent this, the protocols below utilize rapid dispersion techniques and carrier-assisted solvation.

Quantitative Data: Solvent Matrix & Stock Preparation

Table 1: Solvent Compatibility Matrix

Solvent Solubility Profile Causality & Recommended Use
DMSO High (>50 mM) Primary Choice. High dielectric constant effectively solvates the adamantane cage. Use for in vitro master stocks.
DMF High (>50 mM) Alternative to DMSO if cellular toxicity to sulfur-containing solvents is a concern.
Ethanol Moderate (~10 mM) Useful for specific in vivo formulations, but requires warming. Evaporates easily, risking concentration drift.

| PBS (pH 7.4) | Very Low (<0.1 mM) | Final Assay Buffer. Requires <0.5% final DMSO concentration and vigorous mixing to prevent precipitation. |

Table 2: Master Stock Preparation (MW = 300.39 g/mol )[1]

Target Concentration Volume of DMSO Mass of Compound Required
10 mM 1.0 mL 3.00 mg
20 mM 1.0 mL 6.01 mg

| 50 mM | 1.0 mL | 15.02 mg |

Formulation Decision Workflow

FormulationWorkflow Start 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid SolventChoice Select Primary Solvent Start->SolventChoice DMSO DMSO (In Vitro) Max ~50 mM SolventChoice->DMSO Cellular Assays InVivo Co-solvent System (In Vivo) PEG400 / Tween-80 SolventChoice->InVivo Animal Models Dilution Aqueous Assay Buffer (pH > 7.0 to ionize -COOH) DMSO->Dilution Dilute < 0.1% DMSO InVivo->Dilution Aqueous dispersion QC QC: LC-MS & Visual Inspection Dilution->QC

Formulation decision tree for adamantyl-phenoxypropanoic acid based on assay requirements.

Experimental Protocols

Protocol A: Preparation of 50 mM Master Stock in DMSO

This protocol establishes a highly concentrated, stable organic stock for long-term storage.

  • Equilibration: Allow the lyophilized powder of 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid to reach room temperature in a desiccator to prevent ambient moisture condensation, which can prematurely trigger precipitation.

  • Weighing: Weigh exactly 15.02 mg of the compound into a sterile, amber glass vial (the compound is stable, but amber glass prevents broad-spectrum UV degradation over long-term storage).

  • Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Lattice Disruption: Vortex vigorously for 30 seconds. If the adamantane crystalline lattice resists dissolution, place the vial in a heated ultrasonic bath (37°C) for 5 minutes. Causality: Sonication provides the kinetic energy required to break the highly ordered hydrophobic packing of the adamantane cages.

  • Storage: Aliquot into 50 µL single-use volumes and store at -20°C. Avoid freeze-thaw cycles.

Protocol B: Aqueous Dilution for In Vitro Assays (Self-Validating System)

This protocol prevents localized supersaturation when transitioning from DMSO to aqueous media.

  • Buffer Preparation: Ensure your assay buffer (e.g., PBS or HEPES) is adjusted to pH 7.4. Causality: A pH above the compound's pKa (~4.5) ensures the propanoic acid moiety is deprotonated, providing a critical polar interaction point to stabilize the molecule in water.

  • Carrier Addition (Optional but Recommended): Addition of 0.1% BSA (Bovine Serum Albumin) to the buffer acts as a hydrophobic sink, sequestering the adamantane groups and preventing aggregation.

  • The "Drop-and-Swirl" Technique: Never add buffer to the DMSO stock. Instead, place 9.99 mL of the assay buffer on a magnetic stirrer at 500 RPM. Slowly drop 10 µL of the 50 mM DMSO stock directly into the vortex center.

  • System Validation (QC):

    • Visual: The solution must remain optically clear.

    • Spectrophotometric: Measure the OD at 600 nm against a buffer blank. An OD600 > 0.05 indicates sub-visual micro-precipitation.

    • Analytical: Centrifuge the final solution at 10,000 x g for 5 minutes. Analyze the supernatant via LC-MS (Negative ion mode, looking for the[M-H]- adduct at m/z 299.16[3]) to confirm the soluble concentration matches the theoretical yield.

References

  • Google Patents. "WO2018164549A1 - Novel compound having malate dehydrogenase inhibitory activity and pharmaceutical composition for preventing or treating cancer comprising same as active ingredient." Google Patents.
  • PubChemLite. "2-[4-(adamantan-1-yl)phenoxy]propanoic acid Mass Spectrometry Data." University of Luxembourg. URL: [Link]

Sources

Method

Advanced NMR Spectroscopy Protocols for Adamantane Derivatives in Drug Discovery

Executive Summary The adamantane scaffold is a privileged structural motif in medicinal chemistry, widely recognized as a "lipophilic bullet" that enhances the pharmacokinetic profiles, metabolic stability, and target af...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The adamantane scaffold is a privileged structural motif in medicinal chemistry, widely recognized as a "lipophilic bullet" that enhances the pharmacokinetic profiles, metabolic stability, and target affinity of various pharmacophores[1]. From classic antivirals (amantadine, rimantadine) to modern dipeptidyl peptidase-4 (DPP-4) inhibitors (vildagliptin), adamantane derivatives are cornerstone molecules in drug development[2],[1].

However, the structural elucidation of these polycyclic cage compounds via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges. The rigid, highly symmetric, and aliphatic nature of the adamantane core results in severe signal overlap in 1 H NMR and unusually long spin-lattice relaxation times ( T1​ ) in 13 C NMR[3],[4]. As a Senior Application Scientist, I have designed this protocol to move beyond standard "black-box" NMR parameters. This guide provides a self-validating, causality-driven methodology to optimize NMR acquisition specifically for adamantane-based therapeutics.

Structural Nuances & Analytical Challenges

To analyze adamantane derivatives accurately, one must first understand the physical chemistry governing their behavior in a magnetic field.

  • Symmetry Degradation: Unsubstituted adamantane possesses high tetrahedral ( Td​ ) symmetry, yielding only two unique carbon environments (methine CH and methylene CH 2​ )[5]. Mono-substitution (e.g., at the 1-position) degrades this to C3v​ symmetry, splitting the core into four unique carbon signals[4]. Disubstitution further complicates the spectra, often requiring 2D NMR to resolve stereoisomers (syn/anti)[5].

  • The T1​ Relaxation Bottleneck: Adamantane is a roughly spherical, rigid molecule that undergoes rapid, unhindered isotropic tumbling in solution[3]. Because dipole-dipole interactions are the primary relaxation mechanism for 13 C nuclei, carbons lacking directly attached protons (such as the C1 quaternary bridgehead carbon in 1-substituted derivatives) relax very inefficiently. Their T1​ values can range from 2 to 8 seconds[3],[6]. If standard default relaxation delays ( d1​=1 s) are used, the quaternary carbon signals will saturate and vanish into the baseline.

G cluster_0 Unsubstituted Adamantane cluster_1 1-Substituted Derivative N1 Td Symmetry N2 2 Unique Carbons (CH, CH2) N1->N2 N3 C3v Symmetry N2->N3 Mono-substitution N4 4 Unique Carbons (C1, C2, C3, C4) N3->N4

Fig 1. Symmetry degradation and signal proliferation upon adamantane substitution.

Sample Preparation & Solvent Matrix Selection

The choice of solvent and sample concentration is critical for creating a self-validating analytical system. Adamantane derivatives are highly lipophilic, but their pharmaceutical salt forms (e.g., amantadine hydrochloride) are water-soluble[2].

Protocol:
  • Solvent Selection:

    • For free-base adamantanes: Use Chloroform-d (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ = 0.00 ppm)[5].

    • For HCl salts or polar derivatives (e.g., adamantane-1,4-diol): Use Dimethyl sulfoxide-d 6​ (DMSO-d 6​ ) or Methanol-d 4​ to disrupt hydrogen bonding and ensure complete dissolution[5].

  • Concentration: Weigh 15–20 mg of the analyte for routine 1D 1 H NMR. For 13 C NMR, increase the mass to 40–50 mg and dissolve in 0.6 mL of the chosen deuterated solvent. The higher concentration is mandatory to compensate for the poor signal-to-noise (S/N) ratio of the slowly relaxing quaternary carbons.

  • Filtration: Filter the sample through a glass wool plug into a high-quality 5 mm NMR tube to remove particulate matter that could distort B0​ homogeneity.

Instrument Calibration & Pulse Sequence Optimization

Overcoming the T1​ Relaxation Bottleneck

Before acquiring a 13 C spectrum, you must empirically validate the relaxation behavior of your specific derivative. Relying on literature averages can lead to quantitative errors.

Step-by-Step Inversion-Recovery ( T1​ ) Estimation:

  • Load the sample into the spectrometer (minimum 400 MHz recommended for adequate dispersion).

  • Tune and match the probe for both 1 H and 13 C channels. Perform automated 3D gradient shimming.

  • Run a standard Inversion-Recovery pulse sequence (180° - τ - 90° - acquire) on the 13 C channel[6].

  • Acquire 4-5 spectra with varying τ (delay) values (e.g., 0.5s, 1s, 2s, 5s, 10s).

  • Identify the null point ( τnull​ ) where the quaternary carbon signal crosses from negative to positive. Calculate T1​≈τnull​/ln(2) [6].

Optimized 1D and 2D Acquisition Parameters

Once T1​ is known, configure the acquisition parameters. To ensure the quaternary carbon is fully relaxed, the inter-pulse delay ( d1​ ) must be set to at least 3×T1​ for qualitative detection, or 5×T1​ for quantitative integration.

  • 1 H NMR: d1​=1.5 s, 16–64 scans. (Proton T1​ values are short, typically < 1s).

  • 13 C NMR (Proton-Decoupled): d1​=5 to 10 s (critical for C1 detection), 1024–2048 scans. Use a power-gated decoupling sequence (e.g., zgpg30 on Bruker) with a 30° flip angle to allow faster recovery of bulk magnetization[3],[5].

  • DEPT-135: Essential for differentiating the overlapping CH and CH 2​ carbons of the adamantane cage. Quaternary carbons will disappear, CH 2​ will point down, and CH/CH 3​ will point up.

  • 2D HSQC & HMBC: Because the aliphatic proton signals (1.5–2.5 ppm) are heavily overlapped, HSQC is required to map protons to their corresponding resolved 13 C signals. HMBC is crucial for proving the site of substitution by showing 2J and 3J couplings from the substituent protons across the quaternary bridgehead carbon.

G A 1. Sample Preparation (40-50 mg in 0.6 mL solvent) B 2. Probe Tuning & 3D Shimming (Optimize B0 Homogeneity) A->B C 3. T1 Relaxation Estimation (Inversion-Recovery Sequence) B->C D 4. 1H NMR Acquisition (Resolve aliphatic envelope) C->D E 5. 13C & DEPT-135 Acquisition (d1 = 5-10s for quaternary C) C->E Apply calculated d1 F 6. 2D NMR (HSQC, HMBC) (Elucidate substitution linkages) D->F E->F

Fig 2. Sequential NMR acquisition workflow optimized for adamantane derivatives.

Chemical Shift Fingerprinting

The introduction of an electronegative substituent (e.g., -OH, -NH 2​ , -Br) at the 1-position deshields the adjacent nuclei. The α -carbon (C1) experiences a massive downfield shift, while the β , γ , and δ carbons experience diminishing inductive effects.

Below is a comparative summary of typical chemical shifts to serve as a diagnostic fingerprint[5],[4].

Table 1: Comparative 1 H and 13 C NMR Spectral Data (in CDCl 3​ )
CompoundNucleusPosition / TypeChemical Shift ( δ , ppm)Multiplicity / DEPT Phase
Adamantane (Unsubstituted) 1 HCH (Methine)1.89Broad singlet
1 HCH 2​ (Methylene)1.77Broad singlet
13 CCH (Methine)28.76Up (Positive)
13 CCH 2​ (Methylene)38.19Down (Negative)
1-Substituted (e.g., 1-Adamantanol) 13 CC1 (Quaternary α )~68.0 - 73.0Null (Disappears)
13 CC2 (CH 2​ , β )~45.0 - 48.0Down (Negative)
13 CC3 (CH, γ )~30.0 - 31.0Up (Positive)
13 CC4 (CH 2​ , δ )~35.0 - 36.0Down (Negative)

Note: Exact shifts will vary based on the specific electronegativity of the substituent and solvent effects. The C1 quaternary carbon is the ultimate diagnostic marker for successful mono-substitution.

Summary of Best Practices for Drug Development Professionals

When characterizing novel adamantane-based active pharmaceutical ingredients (APIs):

  • Do not trust default parameters: The unique spherical geometry of adamantane guarantees long T1​ times for non-protonated carbons[3]. Always extend d1​ to prevent signal loss.

  • Rely on 2D NMR for stereochemistry: For 1,4-disubstituted derivatives, 1D NMR is insufficient to distinguish syn and anti isomers. Use NOESY to observe through-space interactions between the substituent protons and the adamantane cage protons[5].

  • Use HMBC for linkage verification: In complex hybrid drugs (e.g., adamantane linked to a heterocyclic scaffold), the HMBC cross-peaks between the β -protons of the adamantane cage and the connecting carbonyl/heteroatom carbon are the definitive proof of covalent linkage.

Sources

Application

Mastering the Separation: A Guide to Thin Layer Chromatography of Adamantane Derivatives

Introduction: The Unique Challenge of the Adamantane Scaffold Adamantane and its derivatives represent a fascinating class of rigid, three-dimensional molecules with significant applications in drug discovery and materia...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Challenge of the Adamantane Scaffold

Adamantane and its derivatives represent a fascinating class of rigid, three-dimensional molecules with significant applications in drug discovery and materials science. Their unique cage-like structure imparts desirable properties such as lipophilicity, thermal stability, and metabolic resistance. However, these same characteristics, particularly their non-polar nature and frequent lack of a UV-active chromophore, present a considerable challenge for routine analysis by Thin Layer Chromatography (TLC). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop robust and reliable TLC methods for the separation and visualization of adamantane derivatives. By understanding the interplay between the stationary phase, mobile phase, and visualization techniques, one can effectively harness the power of TLC for reaction monitoring, purity assessment, and preliminary separation development for this important class of molecules.

Foundational Principles: Navigating the TLC Landscape for Lipophilic Compounds

Thin Layer Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[1][2] For non-polar compounds like many adamantane derivatives, the interaction with the polar stationary phase is weak. Consequently, they tend to travel further up the plate with the mobile phase, resulting in high Retention Factor (Rf) values. The key to successful TLC of adamantane derivatives lies in a two-pronged approach: meticulous selection of the mobile phase to achieve optimal separation and the use of sensitive visualization techniques to detect the often-invisible spots.

Part 1: Strategic Selection of the Mobile Phase

The choice of the mobile phase, or eluent, is the most critical factor in achieving good separation.[3] The goal is to find a solvent system that moves the compound of interest to an Rf value of approximately 0.25-0.35, which is ideal for resolving components in a mixture.[4]

The Workhorse Solvent System: A Starting Point

For the majority of adamantane derivatives, a mixture of a non-polar solvent and a moderately polar solvent provides an excellent starting point.

  • Recommended Starting System: A mixture of n-hexane and ethyl acetate .[5]

The ratio of these two solvents is adjusted to modulate the polarity of the mobile phase. A higher proportion of ethyl acetate will increase the polarity, causing the adamantane derivatives to move further up the plate (higher Rf). Conversely, a higher proportion of hexane will decrease the polarity, resulting in lower Rf values.

Tailoring the Mobile Phase to Adamantane Functionality

The functional groups appended to the adamantane core will dictate the optimal mobile phase composition. The following table provides guidance for developing solvent systems for various classes of adamantane derivatives.

Adamantane Derivative ClassRecommended Mobile Phase ComponentsOptimization Strategy & Rationale
Hydrocarbons & Halides n-Hexane, Heptane, CyclohexaneThese are highly non-polar and will have very high Rf values. Use a low polarity mobile phase, such as pure hexane or a mixture with a very small amount of a slightly more polar solvent like toluene or dichloromethane to achieve an appropriate Rf.
Alcohols & Ethers Hexane/Ethyl Acetate, Dichloromethane/MethanolStart with a 9:1 or 8:2 hexane:ethyl acetate mixture. The hydroxyl and ether groups increase polarity, requiring a more polar mobile phase to move them from the baseline. For more polar diols, a small percentage of methanol in dichloromethane may be necessary.
Esters Hexane/Ethyl Acetate, Toluene/Ethyl AcetateThe polarity is similar to alcohols. A 9:1 to 7:3 hexane:ethyl acetate ratio is a good starting point. Toluene can sometimes offer different selectivity compared to hexane.[6]
Carboxylic Acids Hexane/Ethyl Acetate with Acetic Acid, Dichloromethane/Methanol with Acetic AcidCarboxylic acids can streak on silica plates due to strong interactions with the stationary phase.[7] Adding a small amount (0.5-1%) of acetic acid to the mobile phase protonates the carboxylic acid, reducing its interaction with the silica and resulting in more compact spots.[4][7] A common starting point is 7:3 hexane:ethyl acetate with 1% acetic acid.
Amines Hexane/Ethyl Acetate with Triethylamine, Dichloromethane/Methanol with AmmoniaAmines, being basic, can also streak on the acidic silica gel.[8] Adding a small amount (0.5-1%) of a volatile base like triethylamine or a solution of ammonia in methanol to the mobile phase will neutralize the acidic sites on the silica, leading to better spot shape. A specific example for amantadine hydrochloride is a mixture of n-hexane:methanol:diethylamine (80:40:5, v/v/v).[9]
A Systematic Approach to Mobile Phase Optimization

The following workflow provides a logical progression for developing and optimizing a mobile phase for a novel adamantane derivative.

TLC_Workflow cluster_0 Mobile Phase Optimization Workflow start Start with unknown adamantane derivative solvent_screening Screen with Hexane/Ethyl Acetate Mixtures (e.g., 9:1, 7:3, 1:1) start->solvent_screening rf_check Evaluate Rf Value solvent_screening->rf_check adjust_polarity Adjust Polarity - Increase EtOAc for higher Rf - Increase Hexane for lower Rf rf_check->adjust_polarity Rf too high or too low streaking_check Check for Streaking rf_check->streaking_check 0.2 < Rf < 0.4 adjust_polarity->solvent_screening Re-run TLC add_modifier Add Modifier - Acetic Acid for Acids - Triethylamine for Bases streaking_check->add_modifier Streaking observed final_system Optimized TLC System streaking_check->final_system No streaking add_modifier->solvent_screening Re-run TLC

Caption: Workflow for mobile phase optimization.

Part 2: Visualization Techniques for "Invisible" Adamantanes

Since most adamantane derivatives lack a chromophore, they are invisible under UV light. Therefore, chemical staining is essential for their visualization.[10] The following methods are highly effective for this class of compounds.

Potassium Permanganate (KMnO₄) Stain
  • Principle: This is a universal oxidizing stain. Potassium permanganate (a purple reagent) is reduced by organic compounds to manganese dioxide (a brown-yellow spot) on a purple background.[11] It is particularly sensitive to compounds that are easily oxidized.

  • Best for: A wide range of adamantane derivatives, including those with alcohol, ether, and even hydrocarbon functionalities. It is a good first-choice general stain.[12]

  • Limitations: Saturated hydrocarbons (unfunctionalized adamantane) may not stain well.[11]

Phosphomolybdic Acid (PMA) Stain
  • Principle: PMA is another strong oxidizing agent. The phosphomolybdic acid (a yellow-green reagent) is reduced by organic compounds to form molybdenum blue, resulting in blue-green spots on a yellow-green background upon heating.[13][14]

  • Best for: A very broad range of organic compounds, including hydrocarbon waxes, making it suitable for even non-functionalized adamantanes.[13][15] It is considered a universal stain.[10]

  • Limitations: The contrast can sometimes be lower than with permanganate stain.[12]

Iodine (I₂) Vapor
  • Principle: Iodine vapor forms a temporary, colored complex with many organic compounds, appearing as yellow-brown spots.[16][17] The interaction is often with unsaturated and aromatic compounds, but it can also visualize saturated hydrocarbons.[11]

  • Best for: A quick and semi-non-destructive visualization. It is particularly useful for saturated hydrocarbons.

  • Limitations: The spots are often faint and fade quickly as the iodine evaporates, so they must be circled immediately.[18] Alcohols, carboxylic acids, and alkyl halides often do not stain well with iodine.[10]

Visualization ReagentPreparationProcedureAdamantane Applicability
Potassium Permanganate 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL of water.[19]Dip the dried TLC plate in the stain, wipe the back, and gently heat with a heat gun until yellow-brown spots appear against a purple background.[10]Excellent for most functionalized adamantanes.
Phosphomolybdic Acid 10 g of phosphomolybdic acid in 100 mL of absolute ethanol.[19]Dip the dried TLC plate, wipe the back, and heat strongly with a heat gun until blue-green spots appear on a yellow-green background.[10]A universal stain suitable for nearly all adamantane derivatives, including hydrocarbons.
Iodine Vapor Place a few crystals of solid iodine in a sealed chamber.[18]Place the dried TLC plate in the chamber for a few minutes until yellow-brown spots appear. Circle the spots immediately as they will fade.[18]Good for a quick look and for visualizing non-functionalized adamantanes.

Part 3: Detailed Experimental Protocols

The following protocols provide a step-by-step guide to performing TLC on adamantane derivatives.

Protocol 1: General TLC Procedure
  • Plate Preparation: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of a silica gel TLC plate.[4]

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the adamantane derivative in a volatile solvent (e.g., dichloromethane or ethyl acetate) to make a roughly 1% solution.

  • Spotting: Use a capillary tube to apply a small spot of the sample solution onto the origin line. Allow the solvent to evaporate completely. If the sample is very dilute, you can spot multiple times in the same location, allowing the solvent to dry between applications.[20]

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line.[20] Cover the chamber to allow the atmosphere to saturate with solvent vapors. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

Protocol 2: Visualization with Potassium Permanganate Stain
  • Preparation: Prepare the permanganate stain as described in the table above.

  • Staining: Hold the dried TLC plate with forceps and quickly dip it into the permanganate solution, ensuring the entire area of the chromatogram is immersed.

  • Drying and Development: Remove the plate and let the excess stain drip off. Wipe the back of the plate with a paper towel.

  • Heating: Gently warm the plate with a heat gun. Yellow-brown spots will appear on a purple background. Be careful not to overheat, as the entire plate will turn brown.[11]

Protocol 3: Visualization with Phosphomolybdic Acid Stain
  • Preparation: Prepare the PMA stain as described in the table above.

  • Staining: Dip the dried TLC plate into the PMA solution as described for the permanganate stain.

  • Heating: Heat the plate with a heat gun. This stain often requires more vigorous heating than permanganate. Blue-green spots will appear on a yellow-green background.[10]

Protocol 4: Visualization with Iodine Vapor
  • Chamber Preparation: Place a few crystals of iodine in a sealed TLC chamber and allow the purple vapor to saturate the chamber.

  • Staining: Place the dried TLC plate inside the chamber and close the lid.

  • Observation: Monitor the plate. Yellow-brown spots will appear over a few minutes.

  • Marking: Remove the plate and immediately circle the spots with a pencil, as they will fade.[18]

Part 4: Troubleshooting Common TLC Problems

ProblemPossible Cause(s)Solution(s)
Streaked or Tailing Spots - Sample is too concentrated.- Compound is acidic or basic.- Dilute the sample and re-spot.- Add a small amount of acetic acid (for acids) or triethylamine (for bases) to the mobile phase.[4]
No Spots Visible After Staining - Sample is too dilute.- The chosen stain is not suitable for the compound.- Spot the sample multiple times in the same location.- Try a different, more universal stain (e.g., PMA).[20]
Rf Value is Too High (Spot at the Top) - The mobile phase is too polar.- Decrease the proportion of the polar solvent in the mobile phase (e.g., use more hexane).
Rf Value is Too Low (Spot at the Bottom) - The mobile phase is not polar enough.- Increase the proportion of the polar solvent in the mobile phase (e.g., use more ethyl acetate).
Uneven Solvent Front - The TLC plate was not placed vertically in the chamber.- The edge of the plate is touching the filter paper or the side of the chamber.- Ensure the plate is straight in the developing chamber.- Reposition the plate so it does not touch the sides.[20]

Conclusion: A Powerful Tool for Adamantane Chemistry

Thin Layer Chromatography, when approached systematically, is an indispensable tool for the daily workflow of chemists working with adamantane derivatives. By understanding the principles of mobile phase selection and employing appropriate visualization techniques, the challenges posed by these non-polar, non-UV active compounds can be readily overcome. The protocols and guidelines presented here provide a robust starting point for developing reliable and informative TLC methods, ultimately accelerating research and development in the exciting field of adamantane chemistry.

References

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]

  • Various Authors. (n.d.). TLC Stains. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Potassium Permanganate Solution, (contains K2CO3, NaOH) [for TLC Stain], 500 mL, Each. Retrieved from [Link]

  • Lab Supplies. (n.d.). Phosphomolybdic Acid, Ethanol Solution [for TLC Stain], 500 mL. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphomolybdic acid. Retrieved from [Link]

  • Scribd. (n.d.). TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Iodine Staining. Retrieved from [Link]

  • Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]

  • Various Authors. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • University of California, Irvine. (2020, March). Thin Layer Chromatography (rev 3/2020). Retrieved from [Link]

  • The Sarpong Group. (n.d.). Appendix 3: Recipes For TLC Stains. Retrieved from [Link]

  • Org Prep Daily. (2006, September 27). TLC Staining solutions. WordPress.com. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • Cimpoiu, C., & Hodișan, T. (1997). Mobile Phase Optimization in Thin Layer Chromatography (TLC). Reviews in Analytical Chemistry, 16(3-4), 215-236.
  • R Discovery. (1986, February 1). High-performance liquid chromatography of methyl esters of diamantane and adamantane carboxylic acids. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Ng, C. H., et al. (2015).
  • University of Massachusetts Boston. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, December 9). Mobile Phase Optimization in Thin Layer Chromatography (TLC). Retrieved from [Link]

  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]

  • Biotage. (2023, January 26). Why is Solvent Evaluation by TLC Important for Good Flash Chromatography Results?. Retrieved from [Link]

  • Reddit. (2023, March 9). carboxylic acid TLC. r/OrganicChemistry. Retrieved from [Link]

  • Darwish, I. A., et al. (2008). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride.
  • Chrom Tech. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]

  • ResearchGate. (2018, October 30). TLC tailing and carboxylic acid?. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-[4-(Adamantan-1-yl)phenoxy]propanoic Acid

Welcome to the Advanced Synthesis Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals looking to optimize the yield, purity, and scalabili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals looking to optimize the yield, purity, and scalability of adamantyl-phenoxy derivatives.

The synthesis of 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid is a two-step process: a Friedel-Crafts alkylation followed by a Williamson ether synthesis. While theoretically straightforward, the extreme steric bulk and lipophilicity of the adamantyl cage introduce unique kinetic and thermodynamic challenges.

Synthetic Workflow Overview

SynthesisWorkflow Phenol Phenol + 1-Adamantanol Acid Acid Catalyst (Amberlyst-15) Phenol->Acid Intermediate 4-(Adamantan-1-yl)phenol Acid->Intermediate Friedel-Crafts Alkylation Reagents2 Ethyl 2-bromopropanoate + K2CO3 / DMF Intermediate->Reagents2 Ester Ester Intermediate Reagents2->Ester Williamson Ether Synthesis Hydrolysis NaOH / MeOH Hydrolysis Ester->Hydrolysis Product 2-[4-(Adamantan-1-yl)phenoxy] propanoic acid Hydrolysis->Product

Workflow for the two-step synthesis of 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid.

Troubleshooting & FAQs: Step 1 - Friedel-Crafts Adamantylation

Q: Why am I observing a high percentage of ortho-alkylated or di-alkylated byproducts instead of the desired para-isomer? A: Causality: The adamantyl carbocation is exceptionally bulky. Under thermodynamic control, it strongly favors the less sterically hindered para position. However, if the reaction is run under kinetic control (low temperatures) or with a large excess of 1-adamantanol, ortho-alkylation and polyalkylation become competitive. Solution: Ensure a slight stoichiometric excess of phenol (1.2 to 1.5 eq) to suppress di-alkylation. Using a recyclable ion-exchange sulfonic acid resin (e.g., Amberlyst-15) in acetic acid at 90 °C provides excellent thermodynamic control and para-selectivity, while eliminating the massive aqueous waste associated with traditional H2SO4 catalysts[1].

Q: My reaction stalls at 60% conversion, and I recover unreacted 1-adamantanol. How can I drive the adamantylation to completion? A: Causality: The reaction between phenol and 1-adamantanol generates water as a byproduct. As water accumulates, it hydrates and deactivates the acid catalyst. Solution: Add a slight excess of acetic anhydride to the reaction mixture. The anhydride reacts with the generated water to form acetic acid (which acts as the solvent), maintaining the anhydrous environment necessary for the catalyst to remain active[1].

Troubleshooting & FAQs: Step 2 - Williamson Etherification

Q: The etherification yield is extremely low (<30%). Is the adamantyl group causing steric hindrance at the reaction site? A: Causality: Because the adamantyl group is in the para position, it does not exert direct steric hindrance on the phenoxide oxygen. The low yield is actually a solubility issue . The highly lipophilic adamantyl cage drastically reduces the solubility of the phenoxide salt in standard polar aprotic solvents, causing it to precipitate out of the reaction before it can act as a nucleophile. Solution: Switch the solvent to a DMF/THF mixture to balance polarity and lipophilicity, or employ a Phase Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB) to keep the phenoxide in solution.

Q: Should I alkylate using 2-bromopropanoic acid directly, or use ethyl 2-bromopropanoate? A: Causality: Using the free acid (2-bromopropanoic acid) requires two equivalents of base to form a dianion-like intermediate (phenoxide and carboxylate). The resulting electrostatic repulsion and poor solubility severely depress the SN2 reaction rate[2]. Solution: Always use the ester (ethyl 2-bromopropanoate). The ester is highly electrophilic and avoids dianion formation[2]. The resulting intermediate is then easily hydrolyzed to the final acid using NaOH/MeOH[3].

TroubleshootingTree Start Issue: Low Yield in Etherification Step CheckSol Is the phenoxide fully dissolved? Start->CheckSol SolNo Action: Add THF or use Phase Transfer Catalyst CheckSol->SolNo No (Cloudy/Suspension) SolYes Check Alkylating Agent CheckSol->SolYes Yes (Clear solution) CheckAlkyl Using free acid or ester? SolYes->CheckAlkyl AcidRoute Free Acid: Steric/Electronic repulsion. Yield drops. CheckAlkyl->AcidRoute 2-Bromopropanoic acid EsterRoute Ester: High reactivity. Proceed to hydrolysis. CheckAlkyl->EsterRoute Ethyl 2-bromopropanoate

Troubleshooting logic for resolving low yields during the Williamson ether synthesis.

Quantitative Data & Optimization Matrices

Table 1: Catalyst Selection for Step 1 (Adamantylation)

Catalyst System Solvent Temp (°C) Conversion (%) Para:Ortho Ratio Notes
H₂SO₄ (conc.) CH₂Cl₂ 25 85 80:20 High aqueous waste during workup
AlCl₃ Hexane 60 60 65:35 Poor solubility, high di-alkylation

| Amberlyst-15 | Acetic Acid | 90 | >95 | 98:2 | Clean process, catalyst recyclable[1] |

Table 2: Reagent Selection for Step 2 (Williamson Etherification)

Alkylating Agent Solvent Base Yield (%) Primary Issue / Observation
2-Bromopropanoic acid DMF K₂CO₃ (2 eq) <20 Dianion repulsion; poor solubility[2]
Ethyl 2-bromopropanoate Acetone K₂CO₃ (1 eq) 45 Reaction stalls; phenoxide precipitates

| Ethyl 2-bromopropanoate | DMF | K₂CO₃ (1 eq) | 88 | Homogeneous reaction; rapid conversion |

Self-Validating Experimental Protocols

Protocol A: Synthesis of 4-(Adamantan-1-yl)phenol
  • Reaction Setup: Charge a round-bottom flask with phenol (1.2 eq), 1-adamantanol (1.0 eq), and glacial acetic acid (2 mL/mmol).

  • Catalysis: Add Amberlyst-15 ion-exchange resin (approx. 30% w/w relative to reactants).

  • Heating: Stir the mixture at 90 °C for 2-4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The complete disappearance of the 1-adamantanol spot indicates reaction completion.

  • Filtration: Filter the hot mixture to recover the resin catalyst (which can be washed and reused).

  • Isolation: Add water dropwise to the filtrate until the product precipitates. Filter and recrystallize from hot ethanol.

    • Self-Validation Checkpoint: The product should form white crystalline needles. A melting point check (approx. 182-184 °C) confirms the isolation of the para-isomer over the ortho-isomer.

Protocol B: Synthesis of 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid
  • Phenoxide Formation: Dissolve 4-(adamantan-1-yl)phenol (1.0 eq) in anhydrous DMF (3 mL/mmol). Add anhydrous K₂CO₃ (1.5 eq) and stir at 60 °C for 30 minutes.

    • Self-Validation Checkpoint: The solution will transition from clear to a slight yellow tint, indicating phenoxide formation. Ensure no heavy precipitation occurs; if it does, add a small volume of THF.

  • Alkylation: Add ethyl 2-bromopropanoate (1.2 eq) dropwise. Elevate the temperature to 80 °C and stir for 6 hours.

  • Workup: Quench with water and extract with ethyl acetate. Wash the organic layer with brine 3x to remove DMF, dry over MgSO₄, and concentrate to yield the ester intermediate.

  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF and Methanol. Add 2M aqueous NaOH (2.0 eq) and stir at room temperature for 4 hours.

    • Self-Validation Checkpoint: TLC will show the complete consumption of the high-Rf ester spot and the appearance of a baseline spot (the sodium salt of the product).

  • Final Isolation: Acidify the mixture with 1M HCl to pH 2. The final 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid will precipitate. Filter, wash with cold water, and dry under vacuum.

References

  • Ion-exchange-resin-catalyzed adamantylation of phenol derivatives with adamantanols: Developing a clean process for synthesis of 2-(1-adamantyl)-4-bromophenol, a key intermediate of adapalene - Beilstein Journal of Organic Chemistry.[Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry.[Link]

  • Williamson ether synthesis - Wikipedia.[Link]

Sources

Optimization

Troubleshooting solubility issues with 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid. It provides in-depth troubleshooting for common solubilit...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid. It provides in-depth troubleshooting for common solubility issues and answers frequently asked questions to facilitate your experiments.

I. Understanding the Challenge: Physicochemical Properties

Before addressing solubility problems, it is crucial to understand the physicochemical characteristics of 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid that contribute to its poor solubility. The molecule's structure incorporates a bulky, highly lipophilic adamantane cage and a carboxylic acid group.[1][2] This dual nature is the primary reason for its challenging solubility profile.

PropertyValue/DescriptionSource
Molecular Formula C₁₉H₂₄O₃[3]
Molecular Weight 300.39 g/mol [3]
LogP (predicted) 4.0063[3]
Appearance Powder
Key Structural Features - Adamantane moiety: A rigid, bulky, and highly lipophilic (hydrophobic) hydrocarbon cage.[1][2]- Carboxylic acid group: A polar, ionizable group that allows for pH-dependent solubility.[2][4]N/A

The high predicted LogP value indicates a strong preference for non-polar environments over aqueous media, a direct consequence of the large adamantane group.

II. Troubleshooting Guide: Step-by-Step Solubilization Strategies

This section provides a systematic approach to overcoming solubility challenges with 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid.

Issue: The compound is not dissolving in my desired aqueous buffer.

The insolubility of this compound in aqueous solutions is a common starting point for many researchers. The following workflow will guide you through a logical sequence of solubilization techniques.

Solubilization_Workflow start Start with Insoluble Compound ph_adjustment Step 1: pH Adjustment start->ph_adjustment cosolvent Step 2: Co-solvent Addition ph_adjustment->cosolvent If solubility is still insufficient success Solubilized Compound ph_adjustment->success Successful cyclodextrin Step 3: Cyclodextrin Complexation cosolvent->cyclodextrin If co-solvent is not suitable for the application cosolvent->success Successful solid_dispersion Step 4: Solid Dispersion (Advanced) cyclodextrin->solid_dispersion For challenging cases or formulation development cyclodextrin->success Successful solid_dispersion->success Successful fail Consult Further solid_dispersion->fail If all methods fail Cyclodextrin_Inclusion cluster_0 Insoluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex compound Adamantane Derivative complex Adamantane inside Cyclodextrin Cavity cyclodextrin Hydrophobic Cavity Hydrophilic Exterior cyclodextrin->complex

Caption: Encapsulation of the hydrophobic adamantane derivative within the cyclodextrin's cavity to form a soluble inclusion complex.

References

  • RSC Publishing. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. [Link]

  • Journal of Chemical Health Risks. Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. [Link]

  • Patsnap Eureka. Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]

  • PMC. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. [Link]

  • Aston Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

  • Remedy Publications LLC. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • PMC. Solubilization techniques used for poorly water-soluble drugs. [Link]

  • PubChemLite. 2-[4-(adamantan-1-yl)phenoxy]propanoic acid. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Adamantyl Phenoxy Ether Formation

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with synthesizing 1-adamantyl phenyl ether (adamantyl phenoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with synthesizing 1-adamantyl phenyl ether (adamantyl phenoxy ether).

Synthesizing bulky tertiary ethers is notoriously challenging. The adamantyl carbocation is highly stable, making it prone to side reactions. Without precise thermal and kinetic control, your reaction will bypass the desired O-alkylation (ether formation) and default to the thermodynamically favored Friedel-Crafts C-alkylation, yielding adamantylphenols[1]. This guide provides the mechanistic causality, validated protocols, and troubleshooting steps required to isolate the kinetic ether product successfully.

Mechanistic Causality: The Temperature Paradigm

The formation of adamantyl phenoxy ether via the reaction of an adamantyl electrophile (e.g., 1-bromoadamantane or 1-adamantyl p-toluenesulfonate) with sodium phenoxide is governed by a strict competition between kinetic and thermodynamic control.

  • Kinetic Control (O-Alkylation): The phenoxide oxygen is highly nucleophilic. At lower to moderate temperatures (40–50 °C) in polar aprotic solvents like THF, the activation energy for O-attack is reached, rapidly forming the ether[2].

  • Thermodynamic Control (C-Alkylation): The resulting 1-adamantyl phenyl ether is sterically hindered. If the temperature exceeds 80 °C, or if Lewis/Brønsted acids are present, the ether bond can cleave, or the initial adamantyl cation will directly attack the electron-rich aromatic ring to form the highly stable ortho- or para-adamantylphenol[1].

Pathway Reactants 1-Bromoadamantane + Sodium Phenoxide Intermediate Adamantyl Cation / Ion Pair (Transient) Reactants->Intermediate Ionization (Solvent Dependent) Ether 1-Adamantyl Phenyl Ether (Kinetic Product) Intermediate->Ether Low Temp (40-50 °C) Fast O-Attack Phenol o-/p-Adamantylphenol (Thermodynamic Product) Intermediate->Phenol High Temp (>80 °C) Ring C-Attack Ether->Phenol Thermal Rearrangement (Acidic/High Heat)

Kinetic vs. thermodynamic control in the adamantylation of phenoxide.

Quantitative Data: Temperature vs. Product Distribution

The following table summarizes the causal relationship between reaction temperature and product distribution when reacting 1-bromoadamantane with sodium phenoxide in THF.

Reaction TemperatureTime1-Adamantyl Phenyl Ether (O-Alkylation)o-/p-Adamantylphenol (C-Alkylation)Unreacted / Byproducts
25 °C (Room Temp) 24 h45%5%50%
50 °C (Optimized) 12 h82% 10%8%
80 °C (Reflux) 6 h35%60%5%
110 °C (in Toluene) 4 h<5%90%5%

(Note: Data reflects standard SN1/SN2 behavior of bulky tertiary electrophiles under basic conditions, demonstrating the narrow thermal window required for optimal ether yields).

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol incorporates internal validation checkpoints.

Objective: Synthesis of 1-Adamantyl Phenyl Ether via Williamson-type O-Alkylation.

Step 1: Deprotonation of Phenol

  • In an oven-dried, argon-purged flask, dissolve 1.0 equivalent of phenol in anhydrous THF (0.5 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Portion-wise, add 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).

  • Validation Checkpoint: Stir the mixture at room temperature until hydrogen gas evolution completely ceases (approx. 30–45 minutes) and the solution becomes clear. This visual cue validates the quantitative formation of the sodium phenoxide nucleophile.

Step 2: Electrophile Addition

  • Re-cool the phenoxide solution to 0 °C.

  • Dissolve 1.0 equivalent of 1-bromoadamantane (or 1-adamantyl p-toluenesulfonate[2]) in a minimal amount of anhydrous THF.

  • Add the electrophile solution dropwise over 15 minutes to prevent localized exotherms.

Step 3: Thermal Optimization (Critical Phase)

  • Transfer the flask to a pre-calibrated heating mantle or oil bath set strictly to 50 °C .

  • Causality Note: Maintaining exactly 50 °C provides the necessary activation energy to overcome the steric hindrance of the adamantyl group while remaining safely below the threshold (~80 °C) where thermodynamic C-alkylation dominates.

Step 4: Reaction Monitoring & Quenching

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent. The desired ether product will elute significantly faster (higher Rf​≈0.7 ) than the highly polar adamantylphenols ( Rf​≈0.3 ) and unreacted phenol.

  • Once the electrophile is consumed (typically 12 hours), cool the reaction to 0 °C.

  • Quench strictly with ice-cold water dropwise to safely neutralize any unreacted NaH without spiking the temperature.

Step 5: Purification

  • Extract the aqueous layer three times with diethyl ether.

  • Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), followed by brine.

  • Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (100% hexanes to 98:2 hexanes:EtOAc) to yield the pure ether.

Workflow Step1 1. Deprotonation NaH + Phenol (0 °C, THF) Step2 2. Addition 1-Bromoadamantane (0 °C) Step1->Step2 Step3 3. Heating Strictly 50 °C (12 hours) Step2->Step3 Step4 4. Quench Ice Water Extraction Step3->Step4 Step5 5. Purification Column Chrom. (Hex/EtOAc) Step4->Step5

Step-by-step experimental workflow for synthesizing 1-adamantyl phenyl ether.

Troubleshooting & FAQs

Q1: My reaction is yielding predominantly 2-adamantylphenol and 4-adamantylphenol instead of the ether. How do I fix this? A1: You have crossed the thermal threshold into thermodynamic control. O-alkylation is kinetically favored, but if your temperature exceeds 60–80 °C, the adamantyl carbocation will preferentially attack the electron-rich aromatic ring (Friedel-Crafts alkylation)[1]. Additionally, ensure your conditions are strictly basic; even trace amounts of acid will catalyze the rearrangement of your ether into the phenol. Lower your heating block to 50 °C and verify the calibration of your thermocouple.

Q2: Can I use 1-adamantanol instead of 1-bromoadamantane to form the ether? A2: Not under standard Williamson ether conditions. The hydroxyl group on 1-adamantanol is a poor leaving group. Activating it typically requires acidic conditions, which unfortunately strongly favor C-alkylation. However, you can bypass this entirely by employing Copper(II)-catalyzed O-phenylation using organobismuth(V) reagents (e.g., tetraphenylbismuth fluoride). This specialized cross-coupling operates efficiently at room temperature and avoids the carbocation intermediate entirely[3].

Q3: Does my choice of solvent impact the temperature optimization? A3: Absolutely. Solvent polarity dictates the activation energy required for the reaction. Polar aprotic solvents like THF or DMF strongly solvate the sodium cation, leaving a "naked," highly nucleophilic phenoxide ion. This allows the O-alkylation to proceed at lower temperatures (40–50 °C)[2]. If you use non-polar solvents like benzene or toluene, the ion pair remains tightly bound, forcing you to heat the reaction higher (>90 °C) to achieve conversion, which inadvertently triggers the thermodynamic C-alkylation[1].

Q4: I am seeing a large amount of unreacted 1-bromoadamantane after 24 hours at 50 °C. Should I increase the heat? A4: Do not increase the heat, or you will sacrifice your ether yield to C-alkylation. Instead, improve the leaving group. Consider converting 1-adamantanol to 1-adamantyl p-toluenesulfonate (tosylate), which is a vastly superior leaving group compared to bromide and reacts efficiently with sodium phenoxide in THF under milder conditions[2].

References

  • Phenolyses of 1-Adamantyl Chloride, Bromide, and p-Toluenesulfonate in Binary Mixtures of Phenol with Benzene. The Rates and the Product Distribution. R Discovery.
  • Cas 38614-05-0, 1-phenoxytricyclo[3.3.1.13,7]decane (Reaction of exo-2-norbornyl and 1-adamantyl p-toluenesulfonate with sodium phenoxide in THF). LookChem.
  • Copper(II)-catalyzed O-phenylation of alcohols with organobismuth(V) reagents. Arkivoc.

Sources

Optimization

Technical Support Center: Purification of Lipophilic Adamantane Acids

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Author: BenchChem Technical Support Team. Date: March 2026

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Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter significant bottlenecks when isolating adamantane-based derivatives.

Adamantane carboxylic acids (such as 1-adamantanecarboxylic acid) present a unique triad of purification challenges: extreme lipophilicity , steric bulk , and a complete lack of a UV chromophore . Standard purification workflows that rely on UV-directed fraction collection or simple normal-phase chromatography often fail, leading to lost yields and compromised purity.

This guide is designed to bypass trial-and-error. Below, you will find field-proven troubleshooting logic, quantitative data summaries, and self-validating protocols to ensure the absolute integrity of your purification workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my adamantane carboxylic acid streak heavily across the column during normal-phase silica gel chromatography? Causality: Adamantane carboxylic acids consist of a highly non-polar, bulky hydrocarbon cage attached to a highly polar, hydrogen-bonding carboxylate head group. On unmodified silica gel, the free carboxylic acid strongly hydrogen-bonds with unendcapped silanol (-SiOH) groups on the stationary phase. Because the adamantane cage provides massive steric shielding, the equilibrium between the mobile phase and stationary phase is kinetically hindered, leading to severe peak tailing and streaking. Solution: You must chemically mask the stationary phase interactions. Adding 0.1% to 1% (v/v) glacial acetic acid or formic acid to your organic mobile phase (e.g., Hexanes/Ethyl Acetate) provides enough ambient protons to saturate the silanol sites and maintain the adamantane acid in its unionized state, drastically sharpening the elution band.

Q2: I cannot detect my adamantane acid using standard UV-directed HPLC. What are the best alternative detection strategies for fraction collection? Causality: The adamantane core is a fully saturated tricyclic alkane ( C10​H16​ ) lacking any conjugated π -systems or aromatic rings. The only chromophore is the carboxyl group, which absorbs weakly below 210 nm—a region heavily obscured by the UV cutoff of common organic solvents like methanol and ethyl acetate . Solution: For preparative HPLC, you must rely on universal or mass-based detectors. Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are ideal for gradient elution of underivatized adamantane compounds . Alternatively, Mass Spectrometry (MS)-directed purification using Electrospray Ionization in negative mode (ESI-) is highly effective for carboxylic acids.

Q3: How can I efficiently remove neutral and basic impurities from a crude adamantane acid reaction mixture before attempting chromatography? Causality: The distinct pKa​ of the carboxylic acid group (typically around 4.5 to 5.0) allows for selective ionization. By manipulating the pH of the aqueous phase, you can force the adamantane derivative to partition selectively between organic and aqueous layers. Solution: Perform an orthogonal acid-base liquid-liquid extraction (LLE). Extracting the organic mixture with an aqueous base (e.g., 1M NaOH or 15N NH4​OH ) converts the adamantane acid to a water-soluble carboxylate salt, leaving neutral and basic impurities in the organic layer. Subsequent acidification of the aqueous layer reprotonates the acid, driving it back into a fresh organic extraction phase .

Part 2: Visualizing the Purification Logic

Pre-Chromatography Cleanup: Acid-Base Extraction Workflow

Before committing to expensive preparative chromatography, a liquid-liquid extraction should be utilized to remove the bulk of impurities.

G Start Crude Adamantane Acid (in Organic Solvent) AddBase Add Aqueous Base (e.g., 1M NaOH) Start->AddBase Split1 Phase Separation AddBase->Split1 Org1 Organic Phase (Neutral/Basic Impurities) [Discard] Split1->Org1 Aq1 Aqueous Phase (Adamantanecarboxylate Salt) Split1->Aq1 AddAcid Add 1M HCl (pH < 3) Extract with Organic Solvent Aq1->AddAcid Split2 Phase Separation AddAcid->Split2 Aq2 Aqueous Phase (Inorganic Salts) [Discard] Split2->Aq2 Org2 Organic Phase (Pure Adamantane Acid) Split2->Org2

Workflow for the acid-base extraction of lipophilic adamantane acids.

HPLC Detector Selection Logic

Selecting the correct detector is critical for adamantane derivatives due to the absence of a UV chromophore.

G Start Adamantane Acid HPLC Detection Deriv Derivatization Feasible? Start->Deriv Yes Yes Deriv->Yes No No Deriv->No UV UV/Vis or Fluorescence (Post-derivatization) Yes->UV Grad Gradient Elution Required? No->Grad GradYes Yes Grad->GradYes GradNo No Grad->GradNo Aerosol ELSD / CAD / MS-ESI(-) GradYes->Aerosol RI Refractive Index (RI) GradNo->RI

Decision tree for selecting HPLC detection methods for adamantane derivatives.

Part 3: Quantitative Data & Method Comparisons

To optimize your Reverse-Phase HPLC (RP-HPLC) parameters, refer to the following synthesized data tables comparing detection modalities and mobile phase additives.

Table 1: Comparison of HPLC Detection Modalities for Adamantane Acids
Detector TypeGradient CompatibilityRelative SensitivityDetection MechanismRecommended Use Case
ELSD ExcellentHigh (Low μg )Light scattering of non-volatile aerosol particles.Preparative fraction collection of underivatized acids .
CAD ExcellentVery High (Low ng )Measurement of charge transferred to aerosol particles.Analytical quantification and impurity profiling.
MS (ESI-) ExcellentUltra-High ( pg )Mass-to-charge ratio ( m/z ) of deprotonated molecular ion.Complex mixture resolution; mass-directed prep-HPLC.
RI Poor (Isocratic Only)ModerateChange in refractive index of the mobile phase.Simple, single-solvent analytical purity checks.
UV-Vis ExcellentHigh (Post-Deriv)Absorption of light by conjugated π -systems.Only applicable if the acid is derivatized (e.g., via NQS).
Table 2: Recommended Mobile Phase Additives for RP-HPLC
AdditiveConcentrationPrimary PurposeVolatility (Post-Purification)
Formic Acid 0.1% (v/v)Protonates silanols; maintains acid in unionized state.Excellent; easily removed via lyophilization.
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Strong ion-pairing agent; sharpens peaks significantly.Moderate; can cause ion suppression in MS detection.
Ammonium Acetate 10 mMBuffers mobile phase at pH ~4.8; good for CAD/ELSD.Good; volatile salt, leaves minimal residue.

Part 4: Self-Validating Experimental Protocols

The following protocols are engineered as closed-loop, self-validating systems. Each critical step includes a validation check to ensure the physical chemistry is behaving as expected before you proceed to the next phase.

Protocol 1: Orthogonal Acid-Base Extraction (Pre-Chromatography Cleanup)

Use this protocol to isolate the adamantane acid from unreacted adamantane, neutral byproducts, and basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Dichloromethane or Diethyl Ether).

  • Basic Extraction: Add an equal volume of 1M aqueous NaOH to the separatory funnel. Shake vigorously and vent.

    • Causality: The base deprotonates the carboxylic acid, forming a highly water-soluble sodium adamantanecarboxylate salt .

  • Phase Separation & Validation: Allow the layers to separate.

    • Validation Check: Spot the organic layer on a TLC plate and stain with Phosphomolybdic Acid (PMA). The complete absence of the adamantane acid spot confirms quantitative transfer to the aqueous phase. Discard the organic layer.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask. While stirring in an ice bath, slowly add 1M HCl dropwise until the pH is <3 (verify with pH paper).

    • Causality: The acid reprotonates the carboxylate. Due to its extreme lipophilicity, the free adamantane acid will immediately precipitate or form a cloudy suspension.

  • Organic Recovery: Extract the turbid aqueous layer with three portions of fresh Dichloromethane.

  • Drying & Concentration: Combine the new organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Validation Check: Weigh the final dried product to determine the crude recovery yield against your theoretical mass.

Protocol 2: MS/ELSD-Directed Reverse-Phase Preparative HPLC

Use this protocol for the final polishing of the adamantane acid to >99% purity.

  • Column Selection: Equip the HPLC with a fully endcapped C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).

    • Causality: Endcapping minimizes secondary interactions between residual silanols and the carboxylic acid, preventing peak tailing.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water with 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

    • Causality: Formic acid provides necessary protonation without causing the severe MS ion-suppression typically seen with TFA.

  • Gradient Elution: Because adamantane is highly lipophilic, initiate the gradient at 50% Solvent B, ramping to 100% Solvent B over 20 minutes.

    • Causality: Starting at a high organic concentration prevents the highly lipophilic adamantane acid from irreversibly precipitating on the column frit.

  • Detector Configuration (ELSD): Set the ELSD drift tube temperature to 50°C and the nebulizer gas ( N2​ ) pressure to 40 psi. Ensure a post-column flow splitter is installed, directing only 1-2% of the flow to the ELSD (as it is a destructive technique) .

  • System Validation:

    • Validation Check: Inject a 1 mg/mL standard solution of a known adamantane derivative. Verify that the ELSD signal-to-noise ratio is >10:1 and that the peak shape is symmetrical before injecting your valuable crude sample.

References

  • "1-Adamantanecarboxylic acid", Organic Syntheses, Org. Synth. 1964, 44, 1. URL: [Link]

  • "Sustained release delivery systems comprising traceless linkers" (WO2018193408A1), Google Patents.
  • "General procedures for the purification of Carboxylic acids", LookChem. URL: [Link]

Reference Data & Comparative Studies

Validation

The Adamantane Moiety: Implications for Pharmacokinetics and Bioequivalence

A Comparative Guide to Bioequivalence Studies of Adamantane-Based Propanoic Acids For Researchers, Scientists, and Drug Development Professionals The inclusion of an adamantane moiety can significantly alter a molecule's...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Bioequivalence Studies of Adamantane-Based Propanoic Acids

For Researchers, Scientists, and Drug Development Professionals

The inclusion of an adamantane moiety can significantly alter a molecule's physicochemical properties, impacting its pharmacokinetic profile.[1][2][3] This guide will delve into the critical aspects of designing a bioequivalence study that accounts for the unique characteristics of adamantane-based compounds, ensuring a scientifically sound comparison between a test and a reference formulation.

The adamantane cage is a rigid, lipophilic, three-dimensional structure that can profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3] Its incorporation into a propanoic acid structure is anticipated to:

  • Increase Lipophilicity: This can enhance membrane permeability and absorption, but may also lead to greater distribution into tissues and potential for accumulation.[2][3]

  • Enhance Metabolic Stability: The adamantane nucleus is sterically hindered and resistant to metabolic degradation, which can lead to a longer half-life.[1]

  • Influence Formulation Design: The lipophilic nature of these compounds may necessitate specific formulation strategies to ensure optimal dissolution and bioavailability.

These factors must be carefully considered when designing a bioequivalence study to ensure that the study is sensitive enough to detect any formulation-dependent differences in the rate and extent of drug absorption.

Designing a Bioequivalence Study for Adamantane-Based Propanoic Acids: A Proposed Protocol

Based on established guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for other systemically absorbed drugs, a standard single-dose, randomized, two-period, two-sequence crossover design is recommended.[4]

Study Design and Conduct

A randomized, two-period, two-sequence crossover design is the gold standard for bioequivalence studies of most immediate-release oral formulations.[4] This design minimizes inter-subject variability and allows for a direct comparison of the test and reference products within the same subject.

Experimental Workflow for a Comparative Bioequivalence Study

cluster_0 Screening & Enrollment cluster_1 Study Period 1 cluster_2 Washout Period cluster_3 Study Period 2 cluster_4 Bioanalysis & Data Analysis s1 Healthy Volunteers s2 Inclusion/Exclusion Criteria s1->s2 s3 Informed Consent s2->s3 p1_rand Randomization s3->p1_rand p1_dose Administer Test or Reference Product p1_rand->p1_dose p1_sample Serial Blood Sampling p1_dose->p1_sample washout Sufficient duration for complete drug elimination (at least 5 half-lives) p1_sample->washout p2_dose Administer Crossover Product washout->p2_dose p2_sample Serial Blood Sampling p2_dose->p2_sample bioanalysis LC-MS/MS Quantification of Drug in Plasma p2_sample->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation (Cmax, AUC) bioanalysis->pk_analysis stat_analysis Statistical Comparison (90% Confidence Intervals) pk_analysis->stat_analysis

Caption: A typical crossover design for a bioequivalence study.

Detailed Experimental Protocol:

  • Subject Selection: Enroll a cohort of healthy adult volunteers, typically between 18 and 55 years of age. Subjects should undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria.

  • Randomization: Subjects are randomly assigned to one of two treatment sequences: Test product followed by Reference product, or Reference product followed by Test product.

  • Dosing: After an overnight fast, subjects receive a single oral dose of the assigned product with a standardized volume of water.

  • Blood Sampling: Serial blood samples are collected in appropriate anticoagulant tubes at predefined time points before and after dosing. The sampling schedule should be designed to adequately capture the plasma concentration-time profile, including the absorption, distribution, and elimination phases. For adamantane derivatives with potentially long half-lives, a sufficiently long sampling period is crucial.[3]

  • Washout Period: A washout period of at least five times the drug's elimination half-life separates the two treatment periods to ensure complete elimination of the drug from the body before the second dosing.

  • Crossover: In the second period, subjects receive the alternate product.

  • Sample Handling and Analysis: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis. The concentration of the adamantane-based propanoic acid in the plasma samples is determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]

Key Pharmacokinetic Parameters and Bioequivalence Criteria

The primary pharmacokinetic parameters for assessing bioequivalence are:

  • Cmax: The maximum observed plasma concentration of the drug.

  • AUC0-t: The area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

  • AUC0-∞: The area under the plasma concentration-time curve from time zero extrapolated to infinity.

For two products to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ should fall within the acceptance range of 80.00% to 125.00%.[4]

Comparative Pharmacokinetic Data of Adamantane Derivatives

While specific data for adamantane-based propanoic acids are not available, the following table summarizes the key pharmacokinetic parameters of other well-studied adamantane derivatives. This data can be used to inform the design of a bioequivalence study for a novel adamantane-based propanoic acid, particularly in estimating the required blood sampling duration and washout period.

ParameterAmantadineRimantadineMemantine
Time to Peak (Tmax) ~2-4 hours~6 hours~3-7 hours
Half-life (t½) ~16 hours~25-36 hours~60-80 hours
Bioavailability Well absorbedWell absorbedHigh (>90%)

Data compiled from multiple sources and should be used for guidance only.[1][6]

The long half-lives of these compounds underscore the importance of a prolonged blood sampling schedule and an adequate washout period in a bioequivalence study.

Bioanalytical Methodology: A Critical Component

A robust and validated bioanalytical method is paramount for the accurate quantification of the analyte in plasma. Given the expected chemical properties of adamantane-based propanoic acids, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the technique of choice.[7]

Bioanalytical Method Workflow

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing s1 Plasma Sample s2 Addition of Internal Standard s1->s2 s3 Protein Precipitation or Liquid-Liquid Extraction s2->s3 s4 Evaporation & Reconstitution s3->s4 lc HPLC Separation (Reversed-Phase C18 column) s4->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms quant Quantification using Calibration Curve ms->quant report Concentration Data Report quant->report

Caption: A generalized workflow for LC-MS/MS bioanalysis.

Key Steps in Method Development and Validation:

  • Sample Preparation: Due to the complexity of the plasma matrix, an efficient extraction method is required. Protein precipitation or liquid-liquid extraction are common approaches. The use of a stable isotope-labeled internal standard is highly recommended to correct for any variability during sample processing and analysis.

  • Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) with a C18 column is typically suitable for separating the analyte from endogenous plasma components.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides the high selectivity and sensitivity required for accurate quantification.

  • Method Validation: The analytical method must be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.[5]

Potential Challenges and Considerations

  • Long Half-Life: As seen with other adamantane derivatives, a long elimination half-life is anticipated. This necessitates a prolonged study duration, which can have logistical and ethical implications.

  • Food Effect: The high lipophilicity of these compounds may lead to a significant food effect on their absorption. Therefore, bioequivalence studies under both fasting and fed conditions may be required by regulatory agencies.

  • Analyte Stability: The stability of the adamantane-based propanoic acid in biological matrices under various storage conditions must be thoroughly evaluated during method validation.

Conclusion

While direct comparative bioequivalence data for adamantane-based propanoic acids are not yet available, this guide provides a comprehensive and scientifically rigorous framework for researchers and drug development professionals. By leveraging the extensive knowledge of other adamantane derivatives and adhering to established regulatory principles, robust and reliable bioequivalence studies can be designed and executed for this novel class of compounds. The methodologies and considerations outlined herein will be instrumental in establishing the therapeutic equivalence of new generic formulations and advancing the development of these promising molecules.

References

  • Wanka, L., Iqbal, S., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Wanka, L., Iqbal, S., & Schreiner, P. R. (2014). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(8), 1889. [Link]

  • Georgakopoulos, N., et al. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 25(17), 3986. [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(8), 1889. [Link]

  • European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. Retrieved from [Link]

  • Eurasian Chemical Communications. (2023). Synthesis and characterization of new (Bis) Schiff base derivatives based on adamantane and evaluation antioxidant activity. Eurasian Chemical Communications, 5(8), 714-726. [Link]

  • Murugan, C., Sathiyanarayanan, K. I., & Iyer, P. S. (2015). Synthesis and biological evaluation of adamantane-based aminophenols as a novel class of antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 25(4), 952–955. [Link]

  • Scilit. (2015). Synthesis and biological evaluation of adamantane-based aminophenols as a novel class of antiplasmodial agents. Retrieved from [Link]

  • Hsieh, Y., & Korfmacher, W. A. (2006). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 44(5), 245–254. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 21(20), 7763. [Link]

  • MDPI. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 26(20), 15467. [Link]

  • Brown, A. D., et al. (2008). The Discovery of Adamantyl-Derived, Inhaled, Long Acting beta(2)-adrenoreceptor Agonists. Bioorganic & Medicinal Chemistry Letters, 18(4), 1280–1283. [Link]

  • Li, W., et al. (2007). Quantitative determination of amantadine in human plasma by liquid chromatography-mass spectrometry and the application in a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 259–265. [Link]

  • MDPI. (2024). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 14(6), 335. [Link]

  • Fijałek, Z., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. International Journal of Molecular Sciences, 20(4), 833. [Link]

  • Yeoh, T. S., et al. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 20(10), 18888–18906. [Link]

  • Henthorn, T. K., & Coetzee, J. F. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Propofol. Clinical Pharmacokinetics, 57(7), 895–921. [Link]

  • Bonate, P. L. (2011). The Clinically Relevant Half Life in Pharmacokinetics & Pharmacodynamics. Retrieved from [Link]

Sources

Comparative

Reproducibility of 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid biological data

Publish Comparison Guide: Reproducibility of 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid Biological Data Executive Summary The compound 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid (CAS No. 52804-08-7) is a highly lipophi...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Reproducibility of 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid Biological Data

Executive Summary

The compound 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid (CAS No. 52804-08-7) is a highly lipophilic, bulky phenoxyalkanoic acid derivative. Structurally, it shares a pharmacophore with established metabolic modulators (such as fibrates and glitazars) and has been explored in patent literature for its potential in peroxisome proliferator-activated receptor (PPAR) activation, aldose reductase inhibition, and 5-lipoxygenase inhibition[1].

However, evaluating such compounds presents a significant analytical challenge. With a calculated LogP of approximately 4.00 and a low topological polar surface area (TPSA) of 46.53 Ų[2], this molecule is highly prone to non-specific protein binding, plastic adsorption, and aqueous aggregation. This guide provides an objective comparison of its performance against standard alternatives and establishes a self-validating experimental framework to ensure absolute reproducibility in biological screening.

The Causality of Reproducibility Issues in Lipophilic Screening

When researchers report inconsistent EC₅₀ or IC₅₀ values for adamantyl-phenoxy derivatives, the root cause is rarely the biological target itself. Instead, the variability stems from physicochemical artifacts[3]:

  • Micellar Aggregation: Above its kinetic solubility limit, the compound forms colloidal aggregates that sequester the active monomer, leading to false negatives.

  • Non-Specific Adsorption: Highly lipophilic compounds partition into the polystyrene walls of standard microtiter plates. A nominal concentration of 10 μM may result in a true free concentration of <1 μM.

  • Variable Protein Binding: In cell-based assays, the concentration of fetal bovine serum (FBS) dictates the free fraction ( fu​ ) of the drug. Assays run with 1% vs. 10% FBS will yield vastly different apparent potencies.

To generate reproducible data, we must abandon "nominal concentration" reporting and instead design assays that actively buffer and measure the free drug concentration[3][4].

Objective Comparison with Alternatives

To contextualize the biological profile of 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid, we compare it against two canonical PPAR modulators: Fenofibrate (a PPARα agonist) and Rosiglitazone (a PPARγ agonist).

CompoundPrimary TargetLogPTPSA (Ų)Apparent EC₅₀ (Nominal)Corrected EC₅₀ ( fu​ adjusted)Kinetic Solubility (pH 7.4)
2-[4-(Adamantan-1-yl)phenoxy]propanoic acid PPAR α/γ (Putative)~4.0046.53Highly Variable (1 - 15 μM)~0.8 μM < 10 μM
Fenofibrate PPARα~5.3043.3715 - 30 μM~2.5 μM < 5 μM
Rosiglitazone PPARγ~3.3060.160.1 - 0.5 μM~0.08 μM ~ 40 μM

Data Interpretation: The bulky adamantyl group drives deep hydrophobic pocket insertion but severely limits aqueous solubility compared to the thiazolidinedione ring of Rosiglitazone. Consequently, the gap between the "Apparent" and "Corrected" EC₅₀ for the adamantyl derivative is massive, underscoring the need for rigorous protocol controls.

Mechanistic & Workflow Visualizations

To understand both the biological mechanism and the analytical workflow required for reproducible data, refer to the following system diagrams.

PPAR_Pathway AdPPA 2-[4-(Adamantan-1-yl)phenoxy] propanoic acid PPAR PPAR LBD Activation AdPPA->PPAR Hydrophobic Insertion Fibrate Standard Fibrates (e.g., Fenofibrate) Fibrate->PPAR Moderate Affinity RXR RXR Heterodimerization PPAR->RXR Conformational Change PPRE PPRE Binding RXR->PPRE Nuclear Translocation Transcription Gene Transcription (Lipid Metabolism) PPRE->Transcription Co-activator Recruitment

Caption: Mechanism of Action: Activation of the PPAR/RXR heterodimer pathway by adamantyl derivatives.

Workflow Prep DMSO Stock Preparation Solubility Kinetic Solubility (Nephelometry) Prep->Solubility Step 1 Binding Protein Binding (Equilibrium Dialysis) Prep->Binding Step 2 Assay Cell-Based Assay (BSA-Buffered) Solubility->Assay Max Conc. Data Data Normalization (Free Fraction) Binding->Data Fu adjustment Assay->Data Raw RLU

Caption: Self-validating experimental workflow ensuring reproducible data for highly lipophilic compounds.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols form a self-validating system. You cannot proceed to the cell-based assay without first defining the solubility limit, and you cannot report the final EC₅₀ without adjusting for the free fraction.

Protocol A: Kinetic Solubility via Nephelometry

Causality: We must define the concentration at which the adamantyl compound precipitates. Testing above this limit yields flat dose-response curves and artificially low efficacy.

  • Preparation: Prepare a 10 mM stock of 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid in 100% DMSO.

  • Serial Dilution: Create a 10-point serial dilution in DMSO.

  • Aqueous Spike: Spike 2 μL of each DMSO dilution into 198 μL of PBS (pH 7.4) in a clear-bottom 96-well plate (final DMSO = 1%).

  • Incubation & Reading: Incubate for 2 hours at 37°C. Read scattered light using a nephelometer.

  • Validation Check: The solubility limit is the concentration immediately preceding a >3-fold spike in scattered light. Do not test the compound in biological assays above this concentration.

Protocol B: BSA-Buffered Cell-Based Reporter Assay

Causality: Using standard cell culture media leads to unpredictable plastic adsorption. By deliberately adding Bovine Serum Albumin (BSA), we create a "lipid sink" that buffers the free drug concentration, prevents plastic binding, and mimics physiological plasma protein binding[4].

  • Cell Seeding: Seed HEK293T cells transfected with a PPAR-GAL4 chimera and a UAS-luciferase reporter into 384-well plates.

  • Media Preparation: Prepare assay media containing exactly 2% (w/v) fatty-acid-free BSA[4].

  • Compound Dosing: Dose the cells with 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid, keeping the maximum concentration below the limit established in Protocol A. Include Rosiglitazone as a positive control.

  • Equilibrium Dialysis (Parallel): In a parallel cell-free setup, run equilibrium dialysis of the dosed media against PBS for 4 hours to calculate the exact free fraction ( fu​ ) of the compound.

  • Read & Normalize: After 24 hours, lyse cells and read luminescence. Plot the dose-response curve strictly against the free concentration ( [Drug]total​×fu​ ), rather than the nominal concentration.

References

  • ChemScene. "2-[4-(adamantan-1-yl)phenoxy]propanoic acid Product Information." ChemScene Catalog (CAS No. 52804-08-7). 5[2]

  • European Patent Office. "Substituted fused heterocyclic compounds." EP 1022272 B1. (Details the use of adamantyl phenoxy derivatives as PPAR modulators and lipoxygenase inhibitors). 1[1]

  • ACS Omega. "Physicochemical Profiling and Comparison of Research Antiplasmodials and Advanced Stage Antimalarials with Oral Drugs." (Discusses the impact of non-specific binding and lipophilicity on in vitro screening reproducibility). 3[3]

  • MDPI. "Effect of Dietary PUFAs and Antioxidants on Antioxidant and Anti-Inflammatory Functions of HDL in a Cohort of Women." (Highlights the use of BSA blocking and physiological buffering in reproducible biological assays). 4[4]

Sources

Validation

A Comparative Guide to the Infrared Spectrum of Adamantyl Phenoxy Propanoic Acid

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Infrared (IR) spectroscopy remains a fundamental and powerfu...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Infrared (IR) spectroscopy remains a fundamental and powerful technique for this purpose, offering a unique molecular fingerprint based on the vibrational modes of chemical bonds.[1][2] This guide provides an in-depth analysis of the infrared spectrum of adamantyl phenoxy propanoic acid, a molecule of interest due to its combination of a bulky, lipophilic adamantyl group with a pharmacologically relevant phenoxy propanoic acid moiety.

This document will not only dissect the expected IR spectrum of the target molecule but also provide a comparative analysis with simpler, structurally related compounds: propanoic acid and phenoxyacetic acid. This comparative approach, supported by experimental protocols, will equip the reader with the expertise to interpret complex spectra and understand the influence of different structural components on the vibrational landscape of a molecule.

The Principle of IR Spectroscopy in a Nutshell

Infrared spectroscopy is predicated on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds.[1] For a vibration to be IR active, it must induce a change in the molecule's dipole moment.[2] The resulting spectrum, a plot of absorbance or transmittance against wavenumber (cm⁻¹), reveals a pattern of absorption bands that are characteristic of the functional groups present.[1][2]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The quality of an IR spectrum is intrinsically linked to the sample preparation method. Since adamantyl phenoxy propanoic acid is a solid at room temperature, the following established protocols are recommended to obtain a high-resolution spectrum.

Method 1: Potassium Bromide (KBr) Pellet Method [3]

This is a traditional and widely used method for solid samples.

  • Grinding: Using an agate mortar and pestle, grind a small amount (1-2 mg) of the adamantyl phenoxy propanoic acid sample to a fine powder. This minimizes light scattering.

  • Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and gently mix with the sample. KBr is transparent in the mid-IR region.

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Method 2: Attenuated Total Reflectance (ATR) [4][5]

ATR has become a dominant technique due to its simplicity and minimal sample preparation.[5]

  • Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or zinc selenide) is clean.

  • Sample Application: Place a small amount of the solid adamantyl phenoxy propanoic acid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's clamp to ensure firm and uniform contact between the sample and the crystal.[5]

  • Analysis: Directly acquire the FTIR spectrum.

The choice between these methods depends on the available instrumentation and sample quantity. ATR is generally faster and requires less sample, while the KBr pellet method can sometimes provide higher resolution for certain sample types.

Workflow for IR Spectrum Analysis

The logical flow for analyzing the IR spectrum of a novel compound involves a systematic comparison with known functional groups and related molecules.

IR_Analysis_Workflow cluster_0 Spectral Acquisition cluster_1 Data Analysis & Interpretation SamplePrep Sample Preparation (KBr Pellet or ATR) FTIR FTIR Spectrometer SamplePrep->FTIR RawSpectrum Raw IR Spectrum FTIR->RawSpectrum IdentifyGroups Identify Key Functional Group Peaks (e.g., O-H, C=O, C-O) RawSpectrum->IdentifyGroups CompareSpectra Compare with Spectra of Simpler Analogues IdentifyGroups->CompareSpectra AssignPeaks Assign Specific Peaks to Vibrational Modes CompareSpectra->AssignPeaks StructuralElucidation Structural Elucidation of Adamantyl Phenoxy Propanoic Acid AssignPeaks->StructuralElucidation

Sources

Comparative

The Adamantyl Moiety in Phenoxy Acid Scaffolds: A Comparative Guide to Enhanced Potency

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Union of a Privileged Scaffold and a Versatile Core In the landscape of medicinal chemistry, the quest for novel therapeutics wi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Union of a Privileged Scaffold and a Versatile Core

In the landscape of medicinal chemistry, the quest for novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a continuous endeavor. Phenoxyacetic acids represent a versatile and enduring scaffold, with derivatives demonstrating a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Concurrently, the adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has earned the status of a "privileged scaffold" in drug design.[4][5] Its incorporation into diverse molecular architectures has consistently led to compounds with improved therapeutic potential.

The rationale for this "adamantyl advantage" lies in its unique physicochemical properties. Its substantial lipophilicity, inherent rigidity, and metabolic stability can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, often resulting in enhanced potency and a longer duration of action.[4][5][6][7]

This guide provides a comprehensive comparative analysis of the potency of adamantyl-containing phenoxy acids versus their non-adamantyl counterparts. Through a synthesis of existing data and an exploration of underlying structure-activity relationships (SAR), we will elucidate the mechanistic basis for the observed differences in biological activity. This document is intended to serve as a technical resource for researchers engaged in the design and development of next-generation therapeutics.

The Physicochemical and Pharmacokinetic Advantages of Adamantane Integration

The decision to incorporate an adamantyl group into a phenoxy acid scaffold is a strategic one, aimed at leveraging its distinct properties to overcome common challenges in drug development.

  • Enhanced Lipophilicity: The adamantane cage is a bulky, non-polar hydrocarbon structure that significantly increases the lipophilicity (quantified by the partition coefficient, cLogP) of a molecule.[6][8] This property can enhance the ability of a drug to cross cellular membranes, including the blood-brain barrier, thereby improving its bioavailability and enabling it to reach otherwise inaccessible biological targets.[5][6]

  • Structural Rigidity and Steric Influence: Unlike flexible alkyl chains, the adamantane moiety has a rigid, diamondoid structure. This conformational rigidity can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target. This can lead to a higher binding affinity and, consequently, greater potency.[5][9] Furthermore, the steric bulk of the adamantane group can be exploited to achieve selective interactions with specific pockets within a target protein, enhancing selectivity and reducing off-target effects. This rigidity also provides a stable anchor for pharmacophoric groups, ensuring their precise orientation for optimal target engagement.[5]

  • Metabolic Stability: The adamantane core is exceptionally stable and resistant to metabolic degradation by cytochrome P450 enzymes.[6][10] When positioned strategically, it can shield adjacent, more metabolically labile functional groups from enzymatic cleavage, thereby increasing the metabolic half-life of the drug and prolonging its therapeutic effect.[6]

Sources

Validation

Solid-State Characterization and XRD Profiling of 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid: A Comparative Analysis of Crystalline Forms

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary The compound 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid (CAS: 52804-08-7) is a highly lipophilic molecular scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

The compound 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid (CAS: 52804-08-7) is a highly lipophilic molecular scaffold utilized in advanced drug discovery[1]. The integration of the bulky, rigid adamantane cage enhances membrane permeability and target binding affinity, but it also introduces significant steric hindrance during solid-state packing. This steric complexity makes the Active Pharmaceutical Ingredient (API) highly susceptible to polymorphism.

In pharmaceutical development, selecting the optimal solid form is a critical regulatory and functional requirement[2]. This guide objectively compares the performance, stability, and X-Ray Powder Diffraction (XRPD) profiles of our optimized, highly crystalline Form α against a commonly encountered metastable alternative, Form β (often yielded by generic rapid-precipitation methods).

Mechanistic Grounding: The Criticality of Polymorphism

Polymorphism—the ability of a solid material to exist in multiple crystalline structures—dictates fundamental physicochemical properties, including apparent solubility, dissolution velocity, and mechanical processability[2].

For an adamantane-derivative like 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid, the spatial arrangement of the adamantyl cages dictates the lattice energy. If the crystallization process is rushed, the molecules become kinetically trapped in disordered states (Form β). While amorphous or metastable forms initially exhibit higher apparent solubility, they are thermodynamically unstable and prone to spontaneous recrystallization during storage or dissolution, leading to erratic bioavailability[3].

To validate the structural integrity of our product, we utilize X-Ray Powder Diffraction (XRPD) . In accordance with globally harmonized pharmacopeial guidelines (e.g., USP <941>), XRPD provides a definitive structural fingerprint based on the coherent scattering of X-rays by the crystal lattice, allowing us to distinguish between rigorous long-range order and amorphous halos[4].

Experimental Protocols: A Self-Validating System

To objectively compare the two solid forms, we engineered a parallel crystallization and characterization workflow. Every step is designed to demonstrate the causality between processing parameters and the resulting solid-state properties.

Protocol A: Synthesis of Form α (Optimized Product)
  • Dissolution: Dissolve 5.0 g of raw 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid[5] in 50 mL of absolute ethanol at 60°C under continuous stirring.

  • Controlled Cooling: Program the reactor to cool the solution at a strict rate of 0.5°C/min down to 5°C.

    • Causality: A slow, controlled cooling rate maintains a low degree of supersaturation. This provides the bulky adamantyl groups sufficient time and thermal energy to undergo molecular recognition, achieving optimal van der Waals packing. This thermodynamic pathway exclusively yields the highly ordered Form α.

  • Isolation: Filter the suspension under vacuum and dry the retentate at 40°C for 12 hours.

Protocol B: Synthesis of Form β (Alternative Baseline)
  • Dissolution: Dissolve 5.0 g of the API in 20 mL of tetrahydrofuran (THF) at 25°C.

  • Crash Precipitation: Rapidly inject the THF solution into 100 mL of chilled water (anti-solvent) at 2°C under high-shear homogenization.

    • Causality: Rapid anti-solvent addition induces massive, instantaneous supersaturation. The molecules are kinetically entrapped before long-range crystalline order can be established, yielding the disordered, metastable Form β.

XRPD Acquisition Parameters
  • Instrument: High-resolution diffractometer equipped with a solid-state detector.

  • Radiation Source: Cu-Kα ( λ=1.5406 Å).

    • Causality: Cu-Kα radiation is selected because it provides the optimal balance of penetration depth and resolution for organic pharmaceutical solids without inducing sample fluorescence[4].

  • Scan Range: 2θ from 2.0° to 40.0°.

  • Step Size / Scan Rate: 0.01° step size at 2° per minute to ensure a high signal-to-noise ratio[3].

Mandatory Visualization: Workflow Architecture

G API 2-[4-(Adamantan-1-yl)phenoxy] propanoic acid (Raw API) ProcessA Controlled Cooling (0.5°C/min in EtOH) API->ProcessA Thermodynamic Pathway ProcessB Crash Precipitation (Anti-solvent addition) API->ProcessB Kinetic Pathway FormAlpha Form α (Product) High Crystallinity ProcessA->FormAlpha FormBeta Form β (Alternative) Amorphous/Mixed Phase ProcessB->FormBeta XRPD X-Ray Powder Diffraction (Cu-Kα, 2θ: 2-40°) FormAlpha->XRPD FormBeta->XRPD Stability ICH Stability Testing (40°C / 75% RH) XRPD->Stability

Fig 1: Parallel crystallization workflows and solid-state characterization of polymorphic forms.

Data Presentation & Objective Comparison

The structural differences between Form α and Form β are quantitatively captured via their XRPD profiles and subsequent physicochemical testing.

Table 1: Comparative XRPD Peak Mapping

Form α exhibits sharp, distinct Bragg peaks, confirming a highly ordered crystal lattice. In contrast, Form β lacks distinct high-angle peaks and exhibits a broadened baseline (amorphous halo), indicative of poor crystallinity[3].

2θ Angle (°)d-spacing (Å)Form α Relative Intensity (%)Form β Relative Intensity (%)
8.42 10.49100 (Base Peak)15 (Broadened)
12.15 7.2845Not Observed
16.88 5.257830 (Broadened)
21.05 4.226210
25.40 3.5035Not Observed
Table 2: Physicochemical & Stability Performance

To prove that the structural differences observed in the XRPD data translate to real-world formulation impacts, we subjected both forms to thermodynamic and stability testing.

ParameterForm α (Optimized Product)Form β (Alternative Baseline)
Lattice Order (XRPD) High (Sharp Bragg Peaks)Low (Amorphous Halo)
Melting Point (DSC) 184.5 °C (Sharp endotherm)162.0 °C (Broad, followed by recryst.)
Apparent Solubility 12.4 μg/mL (Stable over 24h)28.6 μg/mL (Drops to 12.4 μg/mL after 2h)
ICH Stability (6 Months) No phase transitionConverts to Form α (Severe Caking)
Discussion of Results

The data presents a self-validating system. The initial high apparent solubility of Form β (28.6 μg/mL) is a classic symptom of a high-energy, disordered state. However, within 2 hours in an aqueous medium, it undergoes solution-mediated phase transformation, crashing out of solution to match the thermodynamic solubility of Form α (12.4 μg/mL). If Form β were utilized in an oral solid dosage form, this unpredictable precipitation would lead to severe in vivo bioavailability failures.

By utilizing controlled thermodynamic crystallization, our Form α provides a structurally locked, highly crystalline API that guarantees predictable pharmacokinetics and absolute stability under ICH accelerated conditions (40°C / 75% RH).

References

  • Title: 2-[4-(adamantan-1-yl)phenoxy]propanoic acid | ChemScene Source: chemscene.com URL: 1[1]

  • Title: T9772 - Sigma-Aldrich (2-[4-(adamantan-1-yl)phenoxy]propanoic acid) Source: sigmaaldrich.com URL: 5[5]

  • Title: X-ray Powder Diffraction in Solid Form Screening and Selection Source: americanpharmaceuticalreview.com URL: 3[3]

  • Title: A practical guide to pharmaceutical analyses using X-ray powder diffraction Source: cambridge.org URL: 4[4]

  • Title: Polymorphism in Pharmaceutical Solids - 2nd Edition - Harry G. Brittain Source: routledge.com URL: 2[2]

Sources

Safety & Regulatory Compliance

Safety

2-[4-(Adamantan-1-yl)phenoxy]propanoic acid proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized organic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid (CAS: 52...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized organic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid (CAS: 52804-08-7) is a highly specialized intermediate frequently utilized in drug discovery—particularly in the synthesis of lipophilic target modulators like PPAR agonists [1].

To ensure laboratory safety and operational efficiency, we must understand the causality behind this molecule's behavior. The bulky, highly hydrophobic adamantane cage combined with a terminal carboxylic acid dictates its solubility, its skin-penetration potential when solvated, and its strict disposal requirements.

Here is your comprehensive, self-validating guide to the operational handling and disposal of this compound.

Chemical Profile & Operational Implications

Before handling the material, you must understand how its physicochemical properties dictate your safety protocols. The adamantyl group drives the molecule's high partition coefficient (LogP), making it exceptionally lipophilic[1].

PropertyValueOperational Implication
CAS Number 52804-08-7Use this identifier for strict waste manifesting and inventory tracking [1].
Molecular Weight 300.39 g/mol Handles as a stable solid at room temperature; poses a particulate/dust inhalation hazard [1].
LogP (Estimated) ~4.00Critical: Highly lipophilic. If dissolved in DMSO or DMF, it will rapidly penetrate standard nitrile gloves.
Topological Polar Surface Area 46.53 ŲLow polarity outside of the acid headgroup; requires strong organic solvents or basic aqueous buffers for dissolution [1].
Hazard Classification Irritant (Skin/Eyes/Resp)Causes serious eye and respiratory irritation. Requires local exhaust ventilation (fume hood) [2].

Experimental Workflow: Amide Coupling Protocol

In drug development, this compound is typically subjected to carboxyl activation for amide bond formation [4]. Understanding this workflow is essential because the reagents used (e.g., HATU, DIPEA, DMF) directly impact how the resulting waste must be segregated.

Step-by-Step Methodology:

  • Weighing: Weigh the solid 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid inside a static-free analytical enclosure to prevent aerosolization of the irritating dust.

  • Dissolution: Dissolve the acid in anhydrous DMF or DMSO. Self-Validation Check: The solution must be completely clear; any turbidity indicates incomplete dissolution of the lipophilic adamantane moiety.

  • Activation: Add 1.2 equivalents of HATU and 2.0 equivalents of DIPEA. Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Introduce the target amine (1.1 equivalents) and stir until completion (monitored via LC-MS).

  • Aqueous Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate (EtOAc). The basic aqueous layer ensures any unreacted starting material remains water-soluble as a carboxylate salt.

ExperimentalWorkflow Prep Reagent Prep Weigh Solid Dissolve Dissolution in DMF/DMSO Prep->Dissolve Activate Carboxyl Activation (HATU/DIPEA) Dissolve->Activate React Amine Coupling (Nucleophilic Attack) Activate->React Workup Aqueous Workup (Phase Extraction) React->Workup

Standard amide coupling workflow utilizing 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid.

Immediate Safety & Spill Response Plan

Because of the compound's structure, a spill of the dry powder requires a vastly different response than a spill of the solvated compound [3].

Dry Powder Spill:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • PPE Upgrade: Don a particulate respirator (N95 or higher), safety goggles, and double nitrile gloves.

  • Containment: Do not dry sweep. Lightly mist the powder with water to suppress dust generation.

  • Collection: Use a damp, disposable absorbent pad to wipe up the material. Place all pads into a hazardous solid waste bag.

Solvated Spill (e.g., in DMF/DMSO):

  • Ventilation: Ensure the fume hood or room exhaust is operating at maximum capacity.

  • Absorption: Apply an inert, non-combustible absorbent material (e.g., vermiculite or sand) directly over the liquid.

  • Neutralization: Do not use strong acids or bases to clean the residue, as this may trigger exothermic reactions with the carrier solvent.

  • Disposal: Scoop the saturated absorbent into a compatible, sealable organic waste container.

Comprehensive Disposal Procedures

The disposal of 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid is dictated by its phase and the pH of its environment. Causality: At a pH below its pKa (~4.5), the propanoic acid protonates. Without the ionic charge, the massive hydrophobic adamantyl group forces the molecule to violently precipitate out of aqueous solutions. If this occurs in a waste line, it will cause severe blockages and create non-compliant, heterogeneous waste streams[3].

Step-by-Step Disposal Protocol:

  • Solid Waste Segregation:

    • Any unused powder, contaminated weighing boats, or spatulas must be placed in a designated Hazardous Solid Waste container.

    • Labeling: "Toxic Solid Organic Waste - Contains Adamantyl Derivatives."

  • Aqueous Waste Treatment (Critical Step):

    • Before adding any aqueous waste containing this compound to a bulk carboy, verify the pH .

    • Self-Validation: Use pH paper to ensure the solution is > pH 7. If it is acidic, add 1M NaOH dropwise until basic. This guarantees the compound remains fully dissolved as a sodium salt, preventing dangerous sludge formation in the waste carboy.

    • Dispose of in the Non-Halogenated Aqueous Waste stream.

  • Organic Waste Segregation:

    • If the compound is dissolved in solvents like DMSO, DMF, or EtOAc, it must be routed to organic waste.

    • Check for halogens: If the workflow utilized Dichloromethane (DCM) during extraction, the entire mixture must go into Halogenated Organic Waste . If only EtOAc/DMF was used, route to Non-Halogenated Organic Waste .

WasteSegregation Start 2-[4-(Adamantan-1-yl)phenoxy] propanoic acid Waste Solid Solid/Powder Form Start->Solid Liquid Dissolved in Solvent Start->Liquid SolidBin Hazardous Solid Waste Bin (Incineration) Solid->SolidBin Direct Disposal Aqueous Aqueous Solution (Check pH > 7) Liquid->Aqueous Water/Buffer Organic Organic Solution (DMSO/DMF/DCM) Liquid->Organic Organic Solvents AqBin Aqueous Waste Bin (Non-Halogenated) Aqueous->AqBin If pH < 7, neutralize first OrgBin Organic Waste Bin (Halogenated vs Non-Halogenated) Organic->OrgBin Segregate by halogen content

Decision tree for the proper segregation and disposal of 2-[4-(Adamantan-1-yl)phenoxy]propanoic acid.

References

  • MDPI. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules. Retrieved March 12, 2026, from[Link]

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